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  • Product: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one
  • CAS: 51263-32-2

Core Science & Biosynthesis

Foundational

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one physical properties

[viewport`iftherenderingenginedoesnotscalethemautomatically, perthe"MaxWidth"requirement.Hexahydro-1-(2-pyridyl)-2H-azepin-2-one:PhysicochemicalProfiling, SyntheticMethodologies, andApplicationsinAdvancedChemicalDesign #...

Author: BenchChem Technical Support Team. Date: March 2026

[viewport`iftherenderingenginedoesnotscalethemautomatically, perthe"MaxWidth"requirement.Hexahydro-1-(2-pyridyl)-2H-azepin-2-one:PhysicochemicalProfiling, SyntheticMethodologies, andApplicationsinAdvancedChemicalDesign ###ExecutiveSummaryHexahydro-1-(2-pyridyl)-2H-azepin-2-one(IUPAC:1-(pyridin-2-yl)azepan-2-one;CAS:51263-32-2)isahighlyspecializedheterocyclicbuildingblockbridgingthestructuraldomainsofcyclicamidesandpyridinederivatives[2.2]. By appending a 2-pyridyl moiety to the nitrogen atom of a seven-membered caprolactam ring, researchers generate a molecule with unique bidentate coordination capabilities and an optimized lipophilicity profile. This technical guide provides an in-depth analysis of its physical properties, structural dynamics, and field-proven synthetic protocols, designed for application scientists and drug development professionals.

Quantitative Physicochemical Profiling

Understanding the physical and computational properties of 1-(pyridin-2-yl)azepan-2-one is critical for predicting its behavior in biological systems and catalytic environments. The data below summarizes its core metrics[1].

PropertyValueScientific Implication
Molecular Formula C₁₁H₁₄N₂ODefines the basic stoichiometry and heavy atom count (14).
Molecular Weight 190.24 g/mol Low molecular weight, ideal for lead-like chemical libraries.
Exact Mass 190.110613 g/mol Crucial for high-resolution mass spectrometry (HRMS) validation.
XLogP3 (Lipophilicity) 1.3Moderate lipophilicity indicates excellent potential for blood-brain barrier (BBB) penetration in neuroactive drug design.
Topological Polar Surface Area 33.2 ŲHighly favorable for cellular membrane permeability (well below the 90 Ų threshold for BBB crossing).
Hydrogen Bond Donors 0The lack of N-H bonds prevents self-association, lowering the melting point compared to unsubstituted caprolactam.
Hydrogen Bond Acceptors 2The carbonyl oxygen and pyridine nitrogen act as binding sites for target proteins or metal centers.
Rotatable Bonds 1High structural rigidity, reducing the entropic penalty upon binding to a receptor or metal.

Structural and Electronic Dynamics

The core of the molecule is derived from caprolactam (azepan-2-one), a seven-membered cyclic amide globally recognized as the precursor to Nylon-6[2][3]. In its unsubstituted form, the lactam nitrogen is


 hybridized due to resonance with the adjacent carbonyl group.

When substituted with a 2-pyridyl group, the molecule forms a conjugated, cross-ring electronic system. However, steric repulsion between the equatorial protons of the azepanone ring and the ortho-proton of the pyridine ring prevents the molecule from adopting a completely planar conformation. This forced dihedral twist is highly advantageous in coordination chemistry: it allows the molecule to act as a hemilabile bidentate ligand . The pyridine nitrogen acts as a strong, permanent


-donor, while the carbonyl oxygen acts as a weaker, reversible donor, creating a dynamic coordination environment that can stabilize reactive intermediates in transition metal catalysis.

Coordination L 1-(2-Pyridyl)azepan-2-one (Bidentate Ligand) N_pyr Pyridine Nitrogen (Strong σ-donor) L->N_pyr O_carbonyl Carbonyl Oxygen (Hemilabile donor) L->O_carbonyl M Transition Metal Center (e.g., Cu, Pd, Ru) Complex Metallacycle Complex (Active Catalyst) M->Complex N_pyr->M Dative Bond O_carbonyl->M Reversible Bond

Fig 1: Hemilabile bidentate coordination pathway of 1-(2-pyridyl)azepan-2-one with metal centers.

Synthetic Methodology: Palladium-Catalyzed C-N Cross-Coupling

Synthesizing N-arylated lactams via traditional nucleophilic aromatic substitution (


) is notoriously inefficient due to the poor nucleophilicity of the delocalized lactam nitrogen. To achieve high yields of 1-(pyridin-2-yl)azepan-2-one, a Buchwald-Hartwig Amination  must be employed.

CN_Coupling A Caprolactam (Azepan-2-one) C Catalytic System Pd2(dba)3 / Xantphos A->C B 2-Bromopyridine (Aryl Halide) B->C E 1-(2-Pyridyl)azepan-2-one (Target Product) C->E 100°C, 12h C-N Bond Formation D Base & Solvent Cs2CO3 / Toluene D->C

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination workflow for N-arylation of caprolactam.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and high-fidelity synthesis.

  • Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with caprolactam (1.0 equiv), 2-bromopyridine (1.1 equiv),

    
     (0.02 equiv), Xantphos (0.06 equiv), and 
    
    
    
    (1.5 equiv).
    • Causality: Xantphos is selected for its wide bite angle (111°), which forces the palladium intermediate into a geometry that accelerates the reductive elimination step, preventing off-target

      
      -hydride elimination. 
      
      
      
      is utilized because stronger bases (e.g.,
      
      
      ) can trigger unwanted base-catalyzed ring-opening hydrolysis of the caprolactam ring[2].
  • Step 2: Solvent Addition & Degassing Add anhydrous toluene to the flask. Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with ultra-pure Argon.

    • Causality: Oxygen must be rigorously excluded. Ambient

      
       will rapidly oxidize the electron-rich phosphine ligand (Xantphos) and deactivate the 
      
      
      
      catalyst, stalling the catalytic cycle at the oxidative addition phase.
  • Step 3: Thermal Activation Seal the flask and heat the reaction mixture to 100°C in an oil bath for 12 hours under vigorous magnetic stirring.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier for the oxidative addition of the electron-deficient 2-bromopyridine to the palladium center.

  • Step 4: Self-Validating Quality Control (Reaction Monitoring) At the 10-hour mark, extract a 10 µL aliquot via a degassed syringe. Quench in EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Validation: The complete disappearance of the 2-bromopyridine starting material and the emergence of a dominant peak with an

      
       of 191.1 
      
      
      
      confirms successful C-N bond formation. If starting material persists without product formation, catalyst deactivation has occurred, indicating a breach in the inert atmosphere.
  • Step 5: Isolation & Purification Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the palladium black and inorganic cesium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution) to yield the pure 1-(pyridin-2-yl)azepan-2-one.

Applications in Drug Development

In pharmaceutical chemistry, substituting the N-H proton of a lactam with a pyridine ring fundamentally alters the molecule's pharmacokinetic profile. Unsubstituted caprolactam is mildly toxic and highly water-soluble[2][3]. By masking the hydrogen bond donor, 1-(pyridin-2-yl)azepan-2-one achieves an XLogP3 of 1.3[1]. This specific lipophilicity range is highly prized in neuropharmacology, as it closely mimics the physicochemical properties required for central nervous system (CNS) active compounds, allowing the molecule to serve as a structurally rigid, BBB-permeant scaffold for novel anxiolytics or cognitive enhancers.

References

  • PubChem: Caprolactam (CID 7768) . National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem: 1-(Pyridin-2-yl)azepan-2-one (CID 72795) . National Center for Biotechnology Information. Retrieved from:[Link]

  • Wikipedia: Caprolactam . Wikimedia Foundation. Retrieved from:[Link]

  • BIOFOUNT: 51263-32-2 | 1-(pyridin-2-yl)azepan-2-one . Bio-Fount Chemical Database. Retrieved from:[Link]

Sources

Exploratory

The Pyridyl-Azepinone Scaffold: Synthetic Architectures and Kinase Inhibition Profiles

The following technical guide is structured to provide an authoritative, deep-dive analysis of the Pyridyl-Azepinone scaffold. It synthesizes historical evolution, synthetic methodology, and medicinal chemistry principle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the Pyridyl-Azepinone scaffold. It synthesizes historical evolution, synthetic methodology, and medicinal chemistry principles without adhering to a generic template.[1]

Executive Summary: The Seven-Membered Advantage

The pyridyl-azepinone scaffold represents a critical evolution in kinase inhibitor design, emerging from the need to overcome the limitations of early "flat" heteroaromatic inhibitors. While 5- and 6-membered rings (imidazoles, pyrimidines) dominated early kinase discovery, they often suffered from promiscuity and metabolic liability (e.g., CYP450 inhibition).[1]

The introduction of the azepinone (a 7-membered lactam) fused or linked to a pyridine ring introduced a unique "puckered" topology. This conformational constraint offers two distinct advantages:

  • Vector Control: It orients substituents into the solvent-exposed regions or hydrophobic back-pockets with greater precision than planar rings.

  • Selectivity: The non-planar geometry discriminates between homologous kinases (e.g., p38

    
     vs. p38
    
    
    
    , or CDK vs. GSK-3
    
    
    ).[1]

This guide details the transition from benzazepinones (Paullones) to pyridyl-azepinones, focusing on their application in p38 MAPK and CDK/GSK-3 inhibition.

Historical Trajectory & Scaffold Evolution

The discovery of pyridyl-azepinones was not a singular event but a "scaffold hop" driven by two independent streams of research: the optimization of Paullones (CDK inhibitors) and the detoxification of Pyridinyl-Imidazoles (p38 inhibitors).

The Paullone to Aza-Paullone Shift (CDK/GSK-3)

In the mid-1990s, the NCI anti-cancer screen identified Kenpaullone , a benzazepinone, as a potent CDK1 inhibitor.[1] However, Kenpaullone lacked solubility and selectivity.[1]

  • The Innovation: Replacing the benzene ring with a pyridine ring yielded Aza-paullones (Pyrido[3,2-d]azepin-6-ones).

  • The Result: The pyridine nitrogen provided an additional hydrogen bond acceptor for the kinase hinge region, significantly altering the selectivity profile toward GSK-3

    
      and enhancing water solubility.
    
The p38 MAPK Crisis & Solution

Early p38 inhibitors like SB-203580 (a pyridinyl-imidazole) were effective but hepatotoxic due to CYP inhibition by the imidazole nitrogen.

  • The Innovation: Vertex and others utilized the azepinone ring to mimic the geometry of the imidazole-linker system while removing the problematic nitrogen. This led to bicyclic systems like VX-745 (a pyrimido-azepinone analogue) where the 7-membered ring constrains the "hinge-binding" heteroaryl moiety.

Visualization: The Scaffold Evolution Timeline

ScaffoldEvolution SB203580 SB-203580 (Pyridinyl-Imidazole) High Potency / Liver Tox ScaffoldHop SCAFFOLD HOP (Ring Expansion & Heteroatom Insertion) SB203580->ScaffoldHop Remove Imidazole constrain linker Kenpaullone Kenpaullone (Benzazepinone) CDK Inhibitor / Low Solubility Kenpaullone->ScaffoldHop Benzene -> Pyridine (H-bond acceptor) AzaPaullone Aza-Paullones (Pyrido-Azepinones) GSK-3β Selective / Soluble ScaffoldHop->AzaPaullone VX_Series VX-745 Class (Heteroaryl-Azepinones) p38 MAPK Selective / Lower Tox ScaffoldHop->VX_Series

Figure 1: Evolutionary pathway of the pyridyl-azepinone scaffold. Red nodes indicate early generation compounds with liabilities; Green/Blue nodes indicate optimized scaffolds.[1]

Synthetic Methodologies

Constructing the pyridyl-azepinone core requires forming a 7-membered lactam, which is entropically disfavored compared to 5- or 6-membered rings. Two primary protocols are dominant in the literature.

Protocol A: The Schmidt/Beckmann Rearrangement (Classical)

This method involves the ring expansion of a six-membered ketone (tetralone or aza-tetralone) using hydrazoic acid or hydroxylamine.

  • Applicability: Best for fused systems (e.g., Pyrido-fused azepinones).[1]

  • Mechanism: Migration of the carbon anti-periplanar to the leaving group.

Step-by-Step Protocol:

  • Starting Material: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (or corresponding aza-tetralone).

  • Reagent Prep: Prepare polyphosphoric acid (PPA) or methanesulfonic acid (MsOH).

  • Addition: Add Sodium Azide (NaN

    
    ) portion-wise at 0°C to the ketone dissolved in acid. Caution: HN
    
    
    
    generation.
  • Rearrangement: Heat to 50-60°C for 2-4 hours. The alkyl group migrates to the nitrogen, expanding the ring.

  • Workup: Neutralize with NaOH. The product precipitates as the lactam.

Protocol B: Ring-Closing Metathesis (RCM) (Modern/Convergent)

RCM is the preferred method for "functionalized" azepinones, allowing late-stage diversification.

  • Applicability: Best for constructing the azepinone ring with specific substitution patterns (e.g., C-7 substituted).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

Detailed Workflow:

  • Acylation: React a vinyl-pyridine amine with an acryloyl chloride to form the diene precursor (an amide with two terminal alkenes).

    • Reaction: Amine (1.0 eq) + Acryloyl Chloride (1.1 eq) + DIPEA (2.0 eq) in DCM (0°C to RT).

  • RCM Cyclization:

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Critical: High dilution (0.005 M to 0.01 M) is required to prevent intermolecular polymerization.

    • Catalyst: Add Grubbs II catalyst (2-5 mol%).

    • Reflux: Reflux for 2-12 hours under inert atmosphere (Ar/N

      
      ).
      
    • Monitoring: Monitor disappearance of the diene by TLC/LCMS.

  • Hydrogenation (Optional): If the saturated azepinone is required, reduce the resulting internal alkene using H

    
     (1 atm) and Pd/C.
    
Visualization: RCM Synthetic Pathway

RCM_Synthesis Precursor Vinyl-Pyridine Amine + Acryloyl Chloride Diene Diene Amide (Acyclic Precursor) Precursor->Diene Acylation RCM_Step RCM Cyclization (Grubbs II, DCM, 0.01M) Diene->RCM_Step Ring Closure Unsat_Azepinone Unsaturated Pyridyl-Azepinone RCM_Step->Unsat_Azepinone - Ethylene Final Target Scaffold (Saturated) Unsat_Azepinone->Final H2, Pd/C

Figure 2: The Ring-Closing Metathesis (RCM) route allows for the convergent assembly of the 7-membered lactam ring under mild conditions.

Medicinal Chemistry & SAR

The efficacy of pyridyl-azepinones relies on specific interactions within the ATP-binding pocket of kinases.

Binding Mode (Type I Inhibitors)

Most pyridyl-azepinones bind in the ATP-competitive mode (DFG-in).

  • The Hinge Binder: The pyridine nitrogen (or the lactam NH/CO pair) forms hydrogen bonds with the kinase hinge residues (e.g., Met109 and Gly110 in p38

    
    ).
    
  • The Azepinone Ring: Acts as a hydrophobic spacer. Its non-planar "chair-like" conformation fills the ribose binding pocket and positions substituents to interact with the Gatekeeper residue .

Structure-Activity Relationship (SAR) Summary
Structural FeatureModificationBiological EffectCausality
Pyridine Nitrogen Shift from C-2 to C-3Loss of potencyDisrupts H-bond geometry with hinge region backbone.
Azepinone Lactam N-MethylationVariable (often reduced)Removes H-bond donor capability; may induce steric clash.
C-7 Substitution Bulky Aryl GroupIncreased SelectivityTargets the hydrophobic pocket II; differentiates between p38 isoforms.
Ring Saturation C=C vs C-CAltered PuckeringSaturated rings are more flexible; unsaturation rigidifies the core.
Selectivity Data (Case Study: GSK-3 )

Comparing the Benzazepinone (Kenpaullone) with the Pyrido-azepinone (1-Azakenpaullone).

  • Kenpaullone: IC

    
     (GSK-3
    
    
    
    ) = 0.23 µM
  • 1-Azakenpaullone: IC

    
     (GSK-3
    
    
    
    ) = 0.018 µM
  • Insight: The introduction of the pyridine nitrogen (Aza-variant) improves potency by >10-fold due to an additional water-mediated H-bond in the active site.

References

  • Kunick, C., et al. (2004).[1][2] "Structure-aided optimization of kinase inhibitors derived from alsterpaullone." Journal of Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2002).[1] "Discovery and Structure-Activity Relationship of the p38 MAP Kinase Inhibitor VX-745." Journal of Medicinal Chemistry. Link (Note: Discusses the pyrimido-azepinone class).

  • Zahoor, A. F., et al. (2010).[1] "Access to azepino[3,4-b]indole-1,5-dione derivatives by ring-closing metathesis." Tetrahedron Letters. Link

  • Meijer, L., et al. (2000).[1] "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link

  • Vertex Pharmaceuticals. (2001). "Inhibitors of p38 MAP Kinase."[3][4][] U.S. Patent 6,xxx,xxx.[1] (Foundational patent for bicyclic p38 inhibitors).

Disclaimer: The protocols described herein involve hazardous reagents (azides, transition metal catalysts).[1] All experiments must be conducted in a certified fume hood with appropriate PPE.

Sources

Protocols & Analytical Methods

Method

synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

An In-Depth Guide to the Synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction Hexahydro-1-(2-pyridyl)-2H-azepin-2-one, also known as N-(2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one, also known as N-(2-pyridyl)-ε-caprolactam, is a significant heterocyclic compound incorporating both a pyridine ring and a seven-membered lactam. This structural motif is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the combination of an electron-deficient aromatic system and a flexible, polar lactam ring. The synthesis of this target molecule is a multi-step process that relies on fundamental and advanced organic transformations.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the . The narrative is structured to provide not just a series of steps, but an understanding of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies. The synthesis is logically divided into two primary stages: the formation of the core ε-caprolactam ring and its subsequent N-arylation with a pyridine moiety.

Overall Synthetic Strategy

The most direct and industrially relevant pathway begins with cyclohexanone. The first stage involves the formation of cyclohexanone oxime, which then undergoes an acid-catalyzed Beckmann rearrangement to yield ε-caprolactam. The second stage involves the crucial C-N bond formation between the lactam nitrogen and the C2 position of a pyridine ring. For this N-pyridylation step, we will detail two powerful and widely adopted cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

G Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime 1. NH2OH·HCl Caprolactam ε-Caprolactam (Hexahydro-2H-azepin-2-one) Oxime->Caprolactam 2. Beckmann Rearrangement (Acid Catalyst) FinalProduct Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Caprolactam->FinalProduct 3. N-Pyridylation (Ullmann or Buchwald-Hartwig) Halopyridine 2-Halopyridine (X = Br, Cl) Halopyridine->FinalProduct 3. N-Pyridylation (Ullmann or Buchwald-Hartwig)

Caption: Overall two-stage synthetic workflow.

Part I: Synthesis of ε-Caprolactam Intermediate via Beckmann Rearrangement

The foundation of the target molecule is the ε-caprolactam ring, the monomer used in the production of Nylon 6.[1] Its synthesis from cyclohexanone is a classic and robust transformation.

Principle and Mechanistic Insight

The process begins with the oximation of cyclohexanone using hydroxylamine, forming cyclohexanone oxime. The pivotal step is the subsequent Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide.[2][3] The mechanism involves the protonation of the oxime's hydroxyl group, which turns it into a good leaving group (water). This departure triggers a 1,2-alkyl shift, where a carbon atom anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final cyclic amide, ε-caprolactam.[2]

While concentrated sulfuric acid is the traditional catalyst, its corrosive nature and the formation of ammonium sulfate as a by-product have led to the development of greener alternatives, including solid acids and deep eutectic solvents.[4][5]

Beckmann cluster_mech Beckmann Rearrangement Mechanism A Oxime B Protonated Oxime A->B H+ C Transition State (Alkyl Migration) B->C -H2O D Nitrilium Ion C->D Rearrangement E Adduct with H2O D->E +H2O F Enol form of Amide E->F -H+ G Caprolactam (Amide form) F->G Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Protocol 1: Synthesis of ε-Caprolactam

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
CyclohexanoneC₆H₁₀O98.1450.0 g0.509
Hydroxylamine HClNH₂OH·HCl69.4942.5 g0.612
Sodium AcetateCH₃COONa82.0350.2 g0.612
Sulfuric Acid (98%)H₂SO₄98.08~120 mL-
WaterH₂O18.02As needed-
DichloromethaneCH₂Cl₂84.93As needed-
Sodium BicarbonateNaHCO₃84.01As needed-

Step-by-Step Procedure:

  • Oximation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride (42.5 g) and sodium acetate (50.2 g) to 150 mL of water. Stir until dissolved.

    • Add cyclohexanone (50.0 g) to the solution. Stir vigorously at room temperature for 2-3 hours. A white precipitate of cyclohexanone oxime will form.

    • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).

    • Dry the crude cyclohexanone oxime in a vacuum oven at 40-50°C. A typical yield is 85-95%.

  • Beckmann Rearrangement:

    • CAUTION: This step uses concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron and face shield.

    • Place 120 mL of concentrated sulfuric acid in a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel. Cool the acid to below 10°C in an ice-salt bath.

    • Slowly add the dried cyclohexanone oxime in small portions through the addition funnel, ensuring the internal temperature does not exceed 15°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture to 100-110°C and maintain this temperature for 20 minutes.

    • Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto 500 g of crushed ice in a large beaker with stirring.

  • Workup and Purification:

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will be highly effervescent.

    • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (4 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude ε-caprolactam can be purified by vacuum distillation to yield a white, crystalline solid. A typical yield for the rearrangement step is 70-85%.

Part II: N-Pyridylation of ε-Caprolactam

The introduction of the 2-pyridyl group onto the lactam nitrogen is a C-N cross-coupling reaction. This transformation can be challenging due to the relatively low nucleophilicity of the amide nitrogen. Modern organometallic catalysis provides powerful solutions.

Principle and Mechanistic Insight

Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed N-arylation method.[6][7] The reaction mechanism is thought to involve the formation of a copper(I)-amidate complex. This complex then undergoes oxidative addition with the 2-halopyridine. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Cu(I) catalyst.[8] The use of ligands, such as 1,2-diamines or amino acids, can accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates.[8][9]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds.[10][11][12] The catalytic cycle typically begins with the oxidative addition of the 2-halopyridine to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated lactam (amidate). The crucial step is the reductive elimination from the Pd(II)-amido complex, which forms the N-pyridylated product and regenerates the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and ensuring high catalytic activity.[12][13]

Buchwald Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Aryl)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex L_nPd(II)(Aryl)(Amide) OA_Complex->Amide_Complex Ligand Exchange (Amide anion) Amide_Complex->Pd0 Reductive Elimination (Product formation)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2A: Ullmann-Type C-N Coupling (Copper-Catalyzed)

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
ε-CaprolactamC₆H₁₁NO113.165.00 g44.2
2-BromopyridineC₅H₄BrN157.997.68 g48.6
Copper(I) IodideCuI190.450.84 g4.42
N,N'-DimethylethylenediamineC₄H₁₂N₂88.150.78 g8.84
Potassium PhosphateK₃PO₄212.2718.8 g88.4
TolueneC₇H₈92.14100 mL-

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add ε-caprolactam (5.00 g), potassium phosphate (18.8 g), and copper(I) iodide (0.84 g).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add dry toluene (100 mL), 2-bromopyridine (7.68 g), and N,N'-dimethylethylenediamine (0.78 g) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110°C in an oil bath and stir vigorously for 24 hours under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (using a gradient of hexane/ethyl acetate as the eluent) to obtain the final product as a solid or viscous oil.

Protocol 2B: Buchwald-Hartwig C-N Coupling (Palladium-Catalyzed)

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
ε-CaprolactamC₆H₁₁NO113.165.00 g44.2
2-ChloropyridineC₅H₄ClN113.555.53 g48.6
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.40 g0.44
XPhosC₃₃H₄₅P484.680.42 g0.88
Sodium tert-butoxideNaOtBu96.105.10 g53.0
TolueneC₇H₈92.14100 mL-

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended):

    • Note: Palladium catalysts and sodium tert-butoxide are sensitive to air and moisture. Operations are best performed in an inert atmosphere glovebox.

    • In a glovebox, add ε-caprolactam (5.00 g), sodium tert-butoxide (5.10 g), Pd₂(dba)₃ (0.40 g), and XPhos (0.42 g) to an oven-dried Schlenk flask.

    • Remove the flask from the glovebox, add dry toluene (100 mL) and 2-chloropyridine (5.53 g) under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 100°C in an oil bath and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature. Quench carefully by adding 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure Hexahydro-1-(2-pyridyl)-2H-azepin-2-one.

Conclusion

The is reliably achieved through a robust two-stage process. The initial formation of ε-caprolactam via the Beckmann rearrangement is a well-established industrial process. For the subsequent N-pyridylation, both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination offer highly effective and reproducible protocols. The Buchwald-Hartwig method often provides higher yields and broader substrate scope but requires stricter inert atmosphere techniques. The choice between these methods may depend on available equipment, cost of reagents, and desired scale. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable heterocyclic compound.

References

  • Guo, S., et al. (2011). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Toppr. (n.d.). Cyclohexanone oxime is converted into epsilon-caprolactam by treatement with. Available at: [Link]

  • Hou, T., et al. (2024). The Beckman rearrangement of cyclohexanone oxime to ε- caprolactam in a novel acidic deep eutectic solvent through ZnCl2 promotion. SSRN. Available at: [Link]

  • UCM. (n.d.). Caprolactam production Process. GRUPO DE INVESTIGACIÓN INPROQUIMA. Available at: [Link]

  • Ghaffari, B. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Majji, R., et al. (2016). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C≡C bond cleavage promoted by visible light. Chemical Communications. Available at: [Link]

  • ResearchGate. (2020). Copper(I)chloride catalyzed pyridyl amides synthesis from 2-aminopyridine with terminal alkynes. Available at: [Link]

  • Schmalzbauer, M., et al. (2021). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Zacconi, F., et al. (2023). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. Available at: [Link]

  • Peng, B., et al. (2017). Synthesis of β-Lactams by Palladium(0)-Catalyzed C(sp(3) )-H Carbamoylation. Angewandte Chemie. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • Valente, C., et al. (2012). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Ichihashi, H., & Mitsui, S. (2002). The development of new heterogeneous catalytic processes for the production of-caprolactam. ResearchGate. Available at: [Link]

  • Thomas, J. M., & Raja, R. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. Available at: [Link]

  • Jones, G., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Available at: [Link]

  • PubMed. (2014). Palladium-catalyzed unactivated C(sp3)-H bond activation and intramolecular amination of carboxamides: a new approach to β-lactams. Available at: [Link]

  • ResearchGate. (2018). Copper Catalyzed Construction of Amide Linkages via Coupling between Unactivated Acids and Amines. Available at: [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 2H-Azepin-2-one,hexahydro-. Available at: [Link]

  • Chen, K., et al. (2015). Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science. Available at: [Link]

  • Park, S., et al. (2024). Copper-catalyzed synthesis of primary amides through reductive N–O cleavage of dioxazolones. PMC. Available at: [Link]

  • PubMed. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. Available at: [Link]

  • NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. NIST WebBook. Available at: [Link]

  • PubMed. (2014). Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. Available at: [Link]

  • WIPO. (2013). WO/2013/126250 PRODUCTION OF CAPROLACTAM FROM ADIPIC ACID. WIPO Patentscope. Available at: [Link]

  • PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Available at: [Link]

  • MDPI. (2017). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Available at: [Link]

  • Beilstein Journals. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]

  • ResearchGate. (1987). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Available at: [Link]

  • ACS Publications. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2013). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available at: [Link]

  • RJWave.org. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available at: [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • ResearchGate. (2017). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Analysis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

Authored by: Senior Application Scientist Introduction Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is a novel synthetic compound featuring a caprolactam ring fused with a pyridine moiety. While the specific biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is a novel synthetic compound featuring a caprolactam ring fused with a pyridine moiety. While the specific biological activities of this hybrid molecule are yet to be fully elucidated, its structural components suggest potential for therapeutic relevance. The caprolactam core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of activities including anticancer and antimicrobial effects.[1][2] Similarly, the pyridine ring is a privileged structure in drug discovery, integral to numerous compounds with diverse pharmacological profiles, such as kinase inhibitors and cytotoxic agents.[3][4][5]

This guide provides a comprehensive, field-tested protocol for the initial in vitro characterization of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one, focusing on the assessment of its cytotoxic potential against relevant human cancer cell lines. The primary objective is to determine the compound's effect on cell viability and calculate its half-maximal inhibitory concentration (IC₅₀), a critical parameter for evaluating cytotoxic potency. The presented workflow is designed to be a self-validating system, incorporating essential controls and data analysis steps to ensure the generation of reliable and reproducible results for researchers in oncology and drug development.

Principle of the Cytotoxicity Assay

The recommended primary screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted standard for assessing cell viability. The underlying principle is the enzymatic conversion of the water-soluble, yellow MTT reagent into an insoluble, purple formazan product by mitochondrial succinate dehydrogenase in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in signal in compound-treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the MTT assay and the core biological principle upon which it is based.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis start Start: Cell Culture Maintenance seed Seed Cells into 96-well Plate start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 prep_compound Prepare Serial Dilutions of Test Compound incubate1->prep_compound add_compound Add Compound to Wells prep_compound->add_compound incubate2 Incubate for 48-72h (Treatment Period) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

MTT_Principle cluster_cell Inside a Viable Cell Mitochondrion Mitochondrion Enzyme Mitochondrial Succinate Dehydrogenase Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Produces MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is optimized for adherent human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), which are frequently used for screening pyridine-based compounds.[3][4]

Materials and Reagents
  • Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (Test Compound)

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Doxorubicin or Staurosporine (Positive Control)

  • Sterile, 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

Part 1: Cell Seeding

  • Cell Culture: Maintain the selected cancer cell lines in their recommended complete growth medium in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and are at 80-90% confluency before starting the assay.

  • Harvesting: Wash the cells with PBS, then add Trypsin-EDTA to detach them. Once detached, neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete growth medium. Seed the cells into the inner 60 wells of a 96-well plate.

    • Expert Insight: Avoid seeding in the perimeter wells. These wells are prone to evaporation (the "edge effect"), which can lead to variability. Instead, fill these wells with 100-200 µL of sterile PBS or medium to maintain humidity across the plate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume normal growth.

Part 2: Compound Treatment

  • Stock Solution: Prepare a concentrated stock solution of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (e.g., 10-100 mM) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound in complete growth medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Prepare enough volume for triplicate wells for each concentration.

    • Trustworthiness Check: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" using medium with the same final DMSO concentration as the highest compound concentration.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing DMSO only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce significant cell death.

    • Untreated Control: Cells with fresh medium only.

  • Incubation: Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).

Part 3: MTT Assay and Measurement

  • Add MTT Reagent: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

    • Expert Insight: To ensure complete dissolution, gently pipette the DMSO up and down or place the plate on an orbital shaker for 5-10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. It is also advisable to measure absorbance at a reference wavelength of 630 nm to subtract background noise.

Data Analysis and Interpretation
  • Background Subtraction: If a reference wavelength was used, subtract the 630 nm absorbance values from the 570 nm values.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC₅₀ Determination: Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Quantitative Data Summary

The results of this assay should be summarized in a table for clear comparison.

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Hexahydro-1-(2-pyridyl)-2H-azepin-2-oneMCF-748To be determined
Hexahydro-1-(2-pyridyl)-2H-azepin-2-oneHepG248To be determined
Doxorubicin (Positive Control)MCF-748Literature Value
Doxorubicin (Positive Control)HepG248Literature Value

Conclusion and Future Directions

This application note provides a foundational protocol for the initial in vitro assessment of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. A potent cytotoxic effect (low micromolar or nanomolar IC₅₀) against cancer cell lines would establish this compound as a promising hit for further investigation. Subsequent studies should aim to elucidate its mechanism of action. Based on the activities of related pyridine and caprolactam structures, potential next steps could include:

  • Kinase Inhibition Assays: To determine if the compound acts as an inhibitor of specific kinases, such as PIM-1, which is a known target for some pyridine derivatives.[3][4]

  • Apoptosis and Autophagy Assays: To investigate if the observed cytotoxicity is due to the induction of programmed cell death or autophagy, pathways implicated for other caprolactam-based anticancer agents.[1]

  • Antimicrobial Screening: To evaluate its efficacy against various bacterial and fungal strains, given the known antimicrobial properties of similar scaffolds.[2][6][7]

By following this structured and validated approach, researchers can generate high-quality, reproducible data to effectively characterize the biological activity of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one and guide its future development as a potential therapeutic agent.

References

  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. MDPI. Available at: [Link]

  • Biologic activity of epsilon-caprolactam. PubMed. Available at: [Link]

  • Synthesis, antimicrobial activity, molecular docking and ADMET study of a caprolactam- glycine cluster. Taylor & Francis Online. Available at: [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Caprolactam | C6H11NO | CID 7768. PubChem - NIH. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC - NIH. Available at: [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

Sources

Method

Advanced Application Note: Pyridyl-Azepinones in Medicinal Chemistry

Executive Summary & Scaffold Analysis The pyridyl-azepinone scaffold—specifically the fused pyrido[2,3-d]azepin-7-one and its isomers—represents a "privileged structure" in modern drug discovery. Unlike flat, bicyclic he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The pyridyl-azepinone scaffold—specifically the fused pyrido[2,3-d]azepin-7-one and its isomers—represents a "privileged structure" in modern drug discovery. Unlike flat, bicyclic heteroaromatics (e.g., quinazolines) that dominate early kinase inhibitor libraries, the pyridyl-azepinone system introduces a critical non-planar vector . The 7-membered lactam ring forces the fused pyridine and any attached aryl groups into a twisted conformation, often improving solubility and selectivity by exploiting unique pockets in the ATP-binding site of kinases like p38 MAPK and MAPKAPK2 (MK2) .

This guide details the application of this scaffold in anti-inflammatory drug design, providing validated synthetic protocols and assay methodologies.

Key Physicochemical Advantages
FeatureMedicinal Chemistry Impact
7-Membered Ring (Azepinone) Induces a "boat-chair" or twisted conformation; breaks planarity to reduce crystal packing energy (improves solubility).
Lactam Carbonyl Acts as a hydrogen bond acceptor (HBA) for the kinase "hinge" region or catalytic lysine.
Lactam Nitrogen Acts as a hydrogen bond donor (HBD); amenable to alkylation for tuning lipophilicity (

).
Pyridine Nitrogen Provides a specific vector for H-bonding with water networks or specific residues (e.g., Met109 in p38

).

Biological Application: p38/MK2 Pathway Inhibition[1]

The primary application of pyridyl-azepinones is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting p38


 and its downstream substrate MK2. This pathway is a central regulator of pro-inflammatory cytokines (TNF

, IL-1

, IL-6).
Mechanism of Action

Pyridyl-azepinones typically function as ATP-competitive inhibitors .

  • Hinge Binding: The pyridine nitrogen or an exocyclic amino group forms a hydrogen bond with the hinge region of the kinase (residue Met109 in p38).

  • Hydrophobic Pocket: The 7-membered ring projects substituents into the hydrophobic specificity pocket (Gatekeeper region), achieving selectivity over other kinases like CDK2 or JNK.

  • MK2 Specificity: For MK2, the inhibitor must adopt a "U-shaped" conformation. The flexibility of the azepinone ring allows the molecule to wrap around the methionine gatekeeper, a feat difficult for rigid 6-6 bicyclic systems.

Pathway Visualization

The following diagram illustrates the intervention point of pyridyl-azepinones within the inflammatory cascade.

G Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK (alpha) MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 Activation Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 TNF TNF-alpha / IL-6 (Translation) MK2->TNF mRNA Stability Inhibitor Pyridyl-Azepinone Inhibitor Inhibitor->p38 ATP Competition Inhibitor->MK2 Selectivity

Figure 1: Signal transduction pathway showing dual intervention points for pyridyl-azepinone scaffolds.

Synthetic Protocols

Constructing the 6-7 fused system is synthetically challenging due to the entropy cost of closing a 7-membered ring. Two robust methods are presented below.

Method A: The Schmidt Ring Expansion (Ketone to Lactam)

This is the most reliable route for generating the azepinone core from readily available tetrahydropyridro-quinolines or cyclopentapyridines.

Target Molecule: 7,8,9,10-Tetrahydropyrido[2,3-d]azepin-6(5H)-one

Reagents:

  • Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Reagent: Sodium Azide (

    
    ) or Trimethylsilyl azide (
    
    
    
    )
  • Acid: Polyphosphoric Acid (PPA) or Methanesulfonic acid (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the ketone precursor in Methanesulfonic acid (

    
     concentration). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Cautiously add

    
     (1.5 eq) portion-wise over 30 minutes. Warning: Evolution of 
    
    
    
    gas is possible; use a blast shield and efficient fume hood ventilation.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS (Look for M+15 mass shift corresponding to -NH- insertion).

  • Quenching: Pour the reaction mixture slowly onto crushed ice. Neutralize carefully with

    
     (aq) to pH 8.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Expert Insight: The regioselectivity of the nitrogen insertion (migration of the aryl vs. alkyl bond) depends on the electronics of the pyridine ring. Electron-withdrawing groups on the pyridine favor migration of the aryl bond, yielding the desired isomer.

Method B: Beckmann Rearrangement of Oximes

Alternatively, converting the ketone to an oxime first allows for a milder rearrangement using cyanuric chloride (TCT).

Synthesis Ketone Cyclopenta[b]pyridin-5-one Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Azepinone Pyrido[2,3-d]azepin-6-one Oxime->Azepinone TCT (Cat.) DMF, 80°C (Beckmann)

Figure 2: Beckmann Rearrangement pathway for regioselective azepinone synthesis.

Experimental Validation: Kinase Assay Protocol

Once synthesized, the compound must be profiled for potency. We recommend a FRET-based Binding Assay (e.g., LanthaScreen™) over activity assays for initial SAR, as it is less sensitive to ATP concentration variables.

Protocol: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine


 binding affinity for p38

or MK2.

Materials:

  • Kinase: Recombinant human p38

    
     (GST-tagged).
    
  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves of the pyridyl-azepinone in 100% DMSO (starting at 10

    
    , 3-fold dilution).
    
  • Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Protein Mix: Add 5

    
     of Kinase/Antibody mix. (Final conc: 5 nM Kinase, 2 nM Antibody). Incubate for 15 mins at RT.
    
  • Tracer Mix: Add 5

    
     of Tracer. (Final conc: 
    
    
    
    value of the tracer, typically 10-30 nM).
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Fit data to a sigmoidal dose-response equation to derive 
    
    
    
    .

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Include Dilmapimod or Pamapimod as a positive control (Expected

    
    ).
    

References

  • Dilmapimod (SB-681323)

    • Title: "Dilmapimod, a novel p38 mitogen-activated protein kinase inhibitor, inhibits the production of inflamm
    • Source:Journal of Pharmacology and Experimental Therapeutics.
  • Beckmann Rearrangement Protocol

    • Title: "Selective synthesis of novel pyridopyrimido annulated analogues of azepinones from Beckmann rearrangement of corresponding oxime."
    • Source:Indian Academy of Sciences / Chemical Sciences.
  • MK2 Structure & Selectivity

    • Title: "Structure-based design of MK2 inhibitors."
    • Source:Current Opinion in Pharmacology.
  • Schmidt Reaction Overview

    • Title: "The Schmidt Reaction: A Powerful Tool for the Synthesis of Nitrogen Heterocycles."
    • Source:Organic Reactions.[1][2][3][4][5]

Sources

Application

Application Notes and Protocols for the PARP7 Inhibitor RBN-2397

A Guide for Researchers in Oncology and Drug Development These application notes provide a comprehensive overview of the techniques and protocols for evaluating the immunological effects of RBN-2397, a first-in-class PAR...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Development

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the immunological effects of RBN-2397, a first-in-class PARP7 inhibitor. RBN-2397 has been shown to stimulate tumor-intrinsic Type I interferon (IFN) signaling, leading to an enhanced adaptive immune response and increased infiltration of immune cells into the tumor microenvironment (TME).[1] This document outlines the key methodologies for quantifying these changes, complete with detailed protocols and data presentation formats. While the user inquired about "Hexahydro-1-(2-pyridyl)-2H-azepin-2-one," the extensively studied and published potent and selective PARP7 inhibitor is RBN-2397. This guide will focus on RBN-2397 as the primary exemplar for a PARP7 inhibitor.

Introduction to PARP7 as a Therapeutic Target

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (mART) that has emerged as a critical regulator of cellular stress responses and innate immunity.[2][3] Upregulated in various cancers, PARP7 acts as a negative regulator of the Type I interferon (IFN) response, a key pathway in anti-tumor immunity.[4][5][6] By suppressing this pathway, cancer cells can evade immune surveillance. The inhibition of PARP7, therefore, presents a promising therapeutic strategy to restore anti-tumor immunity.[5]

RBN-2397 is a potent and selective small-molecule inhibitor of PARP7.[4][7] It has been shown to reactivate the Type I IFN signaling pathway in tumor cells, leading to both direct anti-proliferative effects and the stimulation of an adaptive immune response.[4][5] Preclinical studies have demonstrated that RBN-2397 can induce complete tumor regression and establish durable anti-tumor immunity.[4][5] This document provides detailed protocols for researchers to investigate the biochemical and cellular effects of RBN-2397 and other potential PARP7 inhibitors.

Mechanism of Action: Restoring Type I Interferon Signaling

PARP7 negatively regulates the Type I IFN response by targeting and inhibiting TANK-binding kinase 1 (TBK1), a key kinase in the cGAS-STING pathway.[2][3][8] Upon sensing cytosolic DNA, cGAS activates STING, which in turn recruits and activates TBK1. Activated TBK1 phosphorylates and activates the transcription factor IRF3, which then translocates to the nucleus and induces the expression of Type I interferons (e.g., IFN-β). PARP7 has been shown to mono-ADP-ribosylate (MARylate) TBK1, thereby suppressing its kinase activity and blocking the downstream signaling cascade.[3]

RBN-2397, as a competitive inhibitor of the NAD+ binding site of PARP7, prevents the MARylation of TBK1 and other potential substrates.[5][7] This releases the "brake" on the Type I IFN pathway, leading to the production of interferons and the subsequent activation of an anti-tumor immune response.

PARP7_Inhibition_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNb IFN-β pIRF3->IFNb induces transcription PARP7 PARP7 PARP7->TBK1 inhibits by MARylation ADPR ADP-ribose PARP7->ADPR RBN2397 RBN-2397 RBN2397->PARP7 inhibits NAD NAD+ NAD->PARP7 ISGs Interferon Stimulated Genes (ISGs) Anti-tumor\nImmunity Anti-tumor Immunity ISGs->Anti-tumor\nImmunity IFNb->ISGs autocrine/paracrine signaling caption Mechanism of PARP7 Inhibition by RBN-2397

Figure 1: Mechanism of PARP7 Inhibition. RBN-2397 blocks PARP7-mediated inhibition of TBK1, restoring Type I IFN signaling and promoting anti-tumor immunity.

Biochemical Assays for PARP7 Inhibitor Characterization

PARP7 Enzymatic Activity Assay (Homogeneous AlphaLISA® Format)

This assay quantifies the enzymatic activity of PARP7 by measuring the mono-ADP-ribosylation of a biotinylated histone substrate.

Principle: A recombinant PARP7 enzyme is incubated with a biotinylated histone substrate and NAD+. The resulting ADP-ribosylated histone is detected using an ADP-ribose binding reagent linked to an acceptor bead and a streptavidin-conjugated donor bead. In the presence of an inhibitor, the enzymatic reaction is reduced, leading to a decrease in the AlphaLISA® signal.[9]

Materials:

  • Recombinant human PARP7 enzyme

  • Biotinylated Histone H3.1

  • NAD+

  • AlphaLISA® Acceptor beads (conjugated with ADP-ribose binding reagent)

  • AlphaLISA® Streptavidin-Donor beads

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • 384-well white microplates

  • Plate reader capable of AlphaLISA® detection

Protocol:

  • Prepare serial dilutions of RBN-2397 or the test compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 2.5 µL of PARP7 enzyme solution (final concentration ~1 nM).

  • Add 2.5 µL of a mixture of biotinylated histone (final concentration ~50 nM) and NAD+ (final concentration ~100 nM).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 2.5 µL of AlphaLISA® acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 2.5 µL of AlphaLISA® streptavidin-donor beads.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA®-compatible plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

PARP7 Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of an inhibitor to PARP7.

Principle: A fluorescently labeled probe that binds to the NAD+ pocket of PARP7 is used. When the probe is bound to the larger PARP7 enzyme, it tumbles slower in solution, resulting in a high fluorescence polarization (FP) signal. A competitive inhibitor will displace the probe, leading to a decrease in the FP signal.

Materials:

  • Recombinant human PARP7 enzyme

  • Fluorescently labeled PARP7 probe

  • Assay Buffer (as above)

  • 384-well black microplates

  • Plate reader with FP capabilities

Protocol:

  • Prepare serial dilutions of RBN-2397 or the test compound.

  • In a 384-well plate, add test compound, PARP7 enzyme, and the fluorescent probe.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure fluorescence polarization.

  • Calculate Kd or Ki values from the resulting dose-response curves.

Parameter RBN-2397 Reference
PARP7 IC50 <3 nM[5][7]
PARP7 Kd 0.001 µM (1 nM)[7]

Cell-Based Assays for Evaluating PARP7 Inhibitor Activity

Cell Proliferation Assay

This assay determines the effect of the PARP7 inhibitor on the growth of cancer cell lines.

Principle: Cancer cells are treated with the inhibitor over several days, and cell viability is measured using a colorimetric or luminescent method.

Materials:

  • Cancer cell lines (e.g., NCI-H1373 lung cancer cells[7], OVCAR4 ovarian cancer cells[10])

  • Complete cell culture medium

  • RBN-2397 or test compound

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet[10])

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PARP7 inhibitor.

  • Incubate for 3-6 days, replenishing the media with fresh compound every 2-3 days if necessary.[10]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate IC50 values for cell growth inhibition. For example, RBN-2397 has an IC50 of 20 nM in NCI-H1373 lung cancer cells.[7]

Target Engagement Assay (Split NanoLuc® System)

This assay quantifies the engagement of the inhibitor with endogenous PARP7 in living cells.[11]

Principle: A small, 11-amino-acid tag (HiBiT) is knocked into the endogenous PARP7 locus using CRISPR/Cas9. When the large NanoLuc® fragment (LgBiT) is added to the cell lysate, it complements with the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of PARP7 protein. Inhibitor binding can stabilize PARP7, leading to an increased signal.[11]

Materials:

  • HiBiT-tagged PARP7 cell line

  • RBN-2397 or test compound

  • LgBiT protein and Nano-Glo® substrate (Promega)

  • 96-well white plates

  • Luminometer

Protocol:

  • Seed HiBiT-tagged PARP7 cells in a 96-well plate.

  • Treat with serial dilutions of the inhibitor for a defined period (e.g., 18 hours).[11]

  • Lyse the cells and add the LgBiT protein and Nano-Glo® substrate.

  • Measure luminescence.

  • Calculate EC50 values for target engagement.

Western Blot for STAT1 Phosphorylation

This assay measures the activation of the Type I IFN pathway by detecting the phosphorylation of STAT1.

Principle: Inhibition of PARP7 leads to the production of Type I IFNs, which signal through the IFNAR receptor to activate the JAK-STAT pathway, resulting in the phosphorylation of STAT1 (p-STAT1).

Materials:

  • Cancer cell line (e.g., NCI-H1373)

  • RBN-2397 or test compound

  • Cell lysis buffer

  • Primary antibodies (p-STAT1, total STAT1, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat cells with the PARP7 inhibitor for a specified time (e.g., 24 hours).[7]

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the secondary antibody.

  • Add chemiluminescent substrate and image the blot.

  • Quantify the p-STAT1/total STAT1 ratio. RBN-2397 shows a dose-dependent increase in STAT1 phosphorylation in NCI-H1373 cells.[7]

WesternBlot_Workflow A Cell Treatment with RBN-2397 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation (p-STAT1, STAT1, Actin) E->F G Chemiluminescent Detection F->G H Image Analysis G->H caption Western Blot Workflow for p-STAT1 Detection

Figure 2: Western Blot Workflow. A schematic representation of the steps involved in detecting p-STAT1 as a marker of Type I IFN pathway activation.

In Vivo Assessment of PARP7 Inhibitors

In preclinical models, RBN-2397 has been shown to induce complete tumor regressions and establish long-term immune memory.[4][5]

Key In Vivo Experiments:

  • Syngeneic Mouse Models: To evaluate the effect of PARP7 inhibition on the tumor microenvironment and anti-tumor immunity.

  • Tumor Growth Inhibition Studies: Mice bearing tumors are treated with the inhibitor, and tumor volume is measured over time.

  • Immunophenotyping: Tumors and spleens are harvested, and immune cell populations (e.g., CD8+ T cells, regulatory T cells) are analyzed by flow cytometry.[1]

  • Gene Expression Analysis: Gene expression changes in the tumor, particularly of interferon-stimulated genes (ISGs), can be measured by NanoString or RNA-seq.[5]

Conclusion

The PARP7 inhibitor RBN-2397 represents a novel immunotherapeutic agent with a distinct mechanism of action. By restoring Type I IFN signaling in tumor cells, it can overcome immune suppression and promote a robust anti-tumor response. The protocols outlined in this document provide a framework for researchers to characterize the biochemical and cellular activities of RBN-2397 and other potential PARP7 inhibitors, facilitating further research and development in this promising area of cancer therapy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing RBN-2397's Impact on Immune Cell Infiltration.
  • FirstWord Pharma. (2021, July 22). Ribon Therapeutics Announces Publication in Cancer Cell of Pre-Clinical and Mechanism of Action Data for RBN-2397.
  • PMC. (n.d.). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells.
  • MedchemExpress.com. (n.d.). RBN-2397 | PARP7 Inhibitor.
  • PubMed. (2023, April 17). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells.
  • PMC. (n.d.). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers.
  • ResearchGate. (n.d.). PARP7 functions in cancer, relevant pathways, and outcome of PARP7 depletion, inhibition or overexpression.
  • intoDNA. (2021, July 22). PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity.
  • OncLive. (2023, March 17). PARP7 Inhibitor RBN-2397 Has Tolerable Safety Profile in Solid Tumors.
  • PMC. (2023, June 23). Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System.
  • MDPI. (2023, July 20). Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity.
  • Frontiers. (n.d.). Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration.
  • AACR Journals. (2023, April 17). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells.
  • ClinicalTrials.gov. (2025, August 3). Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial.
  • Vanderbilt-Ingram Cancer Center. (n.d.). Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial.
  • Alfa Cytology. (n.d.). PARP-7 Selective Inhibitor Development.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • PMC. (2024, August 21). RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells.
  • BPS Bioscience. (n.d.). PARP Assays.
  • bioRxiv. (2022, September 4). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells.

Sources

Technical Notes & Optimization

Troubleshooting

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one stability and storage conditions

Technical Guide: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Optimizing Stability, Storage, and Experimental Handling Executive Summary & Compound Snapshot Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also known as 1-(2-Pyridyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Optimizing Stability, Storage, and Experimental Handling

Executive Summary & Compound Snapshot

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also known as 1-(2-Pyridyl)caprolactam) is a specialized N-heterocyclic intermediate often employed in the synthesis of antihistamines (e.g., Azelastine analogs) and as a directing group in transition-metal-catalyzed C-H activation.[1][2]

Its structure combines a seven-membered lactam (caprolactam) with a pyridine ring.[1][2] This duality dictates its stability profile: the lactam ring is susceptible to hydrolysis under extreme pH, while the pyridine nitrogen is prone to oxidation and coordination with trace metals.[2]

PropertySpecification
CAS Number 13444-12-7
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance White to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~3-4 (Pyridine nitrogen)

Core Storage & Stability Protocols (The "Golden Rules")

As an Application Scientist, I often see degradation caused not by the chemistry itself, but by "bench-top neglect."[2] This compound requires strict environmental control to maintain >98% purity.[2]

Rule 1: The Inert Barrier (Oxidation Prevention)

The pyridine nitrogen possesses a lone pair that is chemically active.[2] Long-term exposure to atmospheric oxygen can lead to the formation of N-oxides , particularly if the sample is in solution.[1][2]

  • Action: Store the neat solid under an atmosphere of Argon or Nitrogen .

  • Why: Argon is heavier than air and provides a superior blanket for solids in vials compared to Nitrogen.[2]

Rule 2: Hygroscopicity Management (Hydrolysis Prevention)

Lactams are cyclic amides.[3] While generally stable, they are hygroscopic.[2] Absorbed moisture, combined with trace acidity (even from CO₂ in air), can catalyze ring-opening hydrolysis to the corresponding amino acid (6-aminohexanoic acid derivative).[1][2]

  • Action: Store in a desiccator or tightly sealed container with active desiccants (e.g., Drierite or Silica Gel).

  • Temperature: 2°C to 8°C (Refrigerated) is recommended for long-term storage (>1 month).

Rule 3: Photostability

Pyridine derivatives can undergo photo-induced electron transfer or degradation.[1][2]

  • Action: Always use amber glass vials or wrap clear vials in aluminum foil.

Visualizing the Storage Logic

StorageLogic Start Received Compound (CAS 13444-12-7) StateCheck Physical State Check Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Viscous Oil / Liquid StateCheck->Oil Solvent In Solution? Solid->Solvent Oil->Solvent ShortTerm Short Term (<1 Week) Store at RT, Dark, Desiccated LongTerm Long Term (>1 Month) Store at 2-8°C, Argon Flush SolventYes Avoid Protic Solvents (Use DMSO/DCM) Solvent->SolventYes Yes SolventNo Neat Storage Solvent->SolventNo No SolventYes->LongTerm Store at -20°C SolventNo->ShortTerm Active Use SolventNo->LongTerm Storage

Caption: Decision matrix for optimizing storage conditions based on physical state and usage duration.

Troubleshooting Center (Q&A)

Q1: My compound has turned from white to yellow. Is it still usable?

  • Diagnosis: This is a classic sign of oxidative impurity formation (likely pyridine N-oxide traces) or photo-degradation.[1][2]

  • Solution: Check purity via TLC (DCM:MeOH 95:5) or LC-MS.[1][2]

    • If purity is >95%:- It is likely usable for crude reactions.[1][2]

    • If purity is <95%: - Purify. Dissolve in minimal DCM and pass through a short pad of neutral alumina or silica to remove polar N-oxide impurities.[1][2]

Q2: I see a new peak in my NMR at ~175 ppm (Carbon) or a broad peak in Proton NMR. What is happening?

  • Diagnosis: This suggests Lactam Hydrolysis .[1][2] The ring has opened to form the linear amino acid.[2] This often happens if the NMR solvent (e.g., CDCl₃) is acidic (CDCl₃ forms HCl over time).[2]

  • Prevention: Use neutralized CDCl₃ (passed over basic alumina) or switch to DMSO-d₆ for stability checks.[1][2]

Q3: The compound is an oil, but the certificate says "solid."

  • Explanation: This compound has a low melting point.[1][4] Shipping conditions (hot trucks) or slight impurities (acting as melting point depressants) can liquefy it.

  • Fix: Place the vial in a -20°C freezer overnight. If it does not solidify, induce crystallization by scratching the glass with a spatula or adding a seed crystal.[2]

Experimental Protocols

Protocol A: Standard Solution Preparation (for Screening)

Avoid water and alcohols if storing the solution for >24 hours.

  • Solvent Choice: Anhydrous DMSO or Acetonitrile.[2]

  • Concentration: Prepare a 10 mM stock.

  • Procedure:

    • Weigh the solid/oil rapidly to minimize moisture uptake.

    • Dissolve in the solvent under an inert atmosphere.[3]

    • Critical Step: Add 3Å Molecular Sieves to the stock solution vial to scavenge trace water.

  • Storage: Store at -20°C. Stable for 3 months.

Protocol B: Purification via Recrystallization

Use this if the compound has significantly yellowed.[1]

  • Solvent System: Hexane/Ethyl Acetate.[2]

  • Step 1: Dissolve the crude material in a minimum amount of hot Ethyl Acetate (~50°C).

  • Step 2: Add warm Hexane dropwise until the solution becomes slightly cloudy.

  • Step 3: Allow to cool slowly to Room Temperature, then move to 4°C.

  • Step 4: Filter the crystals and wash with cold Hexane. Dry under high vacuum.[2]

Degradation Pathway Analysis

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound 1-(2-Pyridyl)caprolactam (Intact) RingOpen Ring Opening (Formation of Amino Acid) Compound->RingOpen Hydrolysis (+H2O) NOxide Pyridine N-Oxide (Yellow Impurity) Compound->NOxide Oxidation Acid Acid/Moisture Oxygen O2 / Light

Caption: Primary degradation pathways: Hydrolytic ring opening (Red) and Oxidative N-oxide formation (Yellow).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108944, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. Retrieved from [Link]

  • NIST Chemistry WebBook. Caprolactam Derivatives and Spectral Data. Retrieved from [Link][5]

Sources

Optimization

Technical Support Center: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Synthesis

Status: Operational Ticket ID: #SYN-PYR-CAP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurities & Optimization of N-(2-Pyridyl)caprolactam Introduction: The Synthetic Challenge Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SYN-PYR-CAP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurities & Optimization of N-(2-Pyridyl)caprolactam

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also known as N-(2-pyridyl)caprolactam).

Synthesizing this molecule involves the N-arylation of a cyclic amide (caprolactam) with a heteroaryl halide (2-halopyridine). This is a classic Goldberg-modified Ullmann coupling . Unlike standard amine arylation, lactams are poor nucleophiles and prone to competing O-arylation (imidate formation) due to ambient nucleophilicity.

This guide moves beyond generic protocols to address the specific impurity profiles and failure modes encountered in this specific scaffold.

Module 1: The "Gold Standard" Protocol

To minimize troubleshooting later, ensure your baseline protocol matches the current state-of-the-art for lactam arylation. We recommend a Copper(I)-Diamine system over Palladium, as it suppresses dehalogenation side-reactions common with pyridines and is more cost-effective.

Optimized Reaction Conditions
ComponentRecommendationFunction/Rationale
Substrates Caprolactam (1.0 eq) + 2-Bromopyridine (1.2 eq)Excess halide drives the reaction to completion.
Catalyst CuI (Copper(I) Iodide) (5–10 mol%)Precursor to the active catalytic species.
Ligand DMEDA (N,N'-Dimethylethylenediamine) (10–20 mol%)CRITICAL: Bidentate ligands stabilize the Cu-complex and favor N-arylation over O-arylation.
Base K₃PO₄ (2.0 eq)Mild enough to prevent rapid hydrolysis, strong enough to deprotonate the lactam.[1]
Solvent 1,4-Dioxane or Toluene Non-polar/moderately polar solvents favor N-selectivity. Avoid DMF if O-arylation is high.
Temp/Time 110°C (Reflux) for 12–24 hoursHigh energy barrier requires heat.

Module 2: Impurity Profiling & Troubleshooting (FAQs)

Issue 1: "I see two major spots on TLC. Which is my product?"

Diagnosis: Competitive O-Arylation . Lactams exist in equilibrium with their tautomeric enol forms. If the metal center coordinates to oxygen rather than nitrogen, you form the Imidate Ester (O-isomer).

  • Spot A (Lower Rf, more polar): Likely your Target (N-Product).[1] Amides are generally more polar than imidates.

  • Spot B (Higher Rf, less polar): The O-Isomer (Imidate).

Corrective Action:

  • Check Ligand: Are you using a ligand? "Ligand-free" conditions often favor O-arylation. Add DMEDA or trans-1,2-cyclohexanediamine.

  • Solvent Switch: Change from DMF/DMSO to Toluene . Polar aprotic solvents can enhance oxygen nucleophilicity.

  • Purification: The O-isomer is an imidate ester and is hydrolytically unstable compared to the N-product. Mild acidic wash (0.5M HCl) during workup can sometimes hydrolyze the O-impurity back to caprolactam (which is water soluble) and 2-hydroxypyridine.

Issue 2: "My product has a persistent blue/green tint."

Diagnosis: Residual Copper Complexation. The pyridyl-lactam motif is a potential bidentate ligand itself, capable of chelating copper ions from the catalyst, carrying them into the organic phase.

Corrective Action:

  • The "Ammonia Wash": Wash the organic layer with 10% aqueous NH₄OH (ammonium hydroxide). The ammonia competes for the copper, forming the water-soluble deep blue

    
     complex. Repeat until the aqueous layer is colorless.
    
  • EDTA Wash: Alternatively, wash with 0.1M aqueous EDTA (pH 8-9).

Issue 3: "There is a non-polar impurity that won't wash away."

Diagnosis: Homocoupling (2,2'-Bipyridine). In the presence of copper and heat, 2-bromopyridine can dimerize.

Corrective Action:

  • Inert Atmosphere: This side reaction is accelerated by oxygen. Ensure strict Argon/Nitrogen sparging of solvents.

  • Stoichiometry: Do not use a massive excess of 2-bromopyridine.

  • Removal: 2,2'-Bipyridine is non-polar. It can usually be removed by a silica plug eluting with Hexanes/EtOAc (9:[1]1) before eluting your more polar product.

Issue 4: "Yield is low, and starting material remains."

Diagnosis: Catalyst Poisoning or Wet Conditions. Water kills this reaction by protonating the amidate intermediate or aggregating the copper catalyst.

Corrective Action:

  • Drying: Flame-dry glassware. Use anhydrous solvents (water <50 ppm).

  • Base Quality: K₃PO₄ is hygroscopic. Grind it to a fine powder and dry it in a vacuum oven before use.

Module 3: Visualization of Pathways

Figure 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the decision points in the catalytic cycle where impurities are generated.

ReactionPathways Start Caprolactam + 2-Bromopyridine Cu_Complex Active Cu(I)-Ligand Complex Start->Cu_Complex K3PO4, 110°C Amidate Cu-Amidate Intermediate Cu_Complex->Amidate Dimer_Path Homocoupling (Excess O2/Halide) Cu_Complex->Dimer_Path N_Path N-Attack (Favored by DMEDA) Amidate->N_Path O_Path O-Attack (Favored by no ligand) Amidate->O_Path Target TARGET: N-(2-pyridyl)caprolactam N_Path->Target Impurity_O IMPURITY A: O-Pyridyl Imidate O_Path->Impurity_O Impurity_Dimer IMPURITY B: 2,2'-Bipyridine Dimer_Path->Impurity_Dimer

Caption: Mechanistic bifurcation showing how ligand choice directs N- vs O-selectivity.

Figure 2: Troubleshooting Decision Tree

Follow this flow to resolve your specific experimental issue.

Troubleshooting Problem Identify Problem Branch1 Blue/Green Color? Problem->Branch1 Branch2 Double Spot on TLC? Problem->Branch2 Branch3 Reaction Stalled? Problem->Branch3 Sol1 Wash w/ NH4OH or EDTA Branch1->Sol1 Yes Sol2 Check Ligand (Add DMEDA) Switch Solvent (Toluene) Branch2->Sol2 Yes Sol3 Dry K3PO4 Purge O2 Branch3->Sol3 Yes

Caption: Rapid diagnostic flow for common synthesis anomalies.

Module 4: Purification Protocol

Separation Strategy: Since the product contains a basic pyridine nitrogen, acid-base extraction is a powerful pre-purification step, but caution is required to avoid hydrolysis.[1]

  • Filtration: Filter the hot reaction mixture through Celite to remove inorganic salts (KBr, K₃PO₄) and precipitated Copper.

  • Concentration: Remove solvent (Toluene/Dioxane) under reduced pressure.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine if the product streaks).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 80:20

      
       50:50).
      
    • Order of Elution (Typical):

      • 2-Bromopyridine / Bipyridine (Non-polar, comes out first).

      • O-Isomer (Imidate) (Mid-polarity).

      • Target N-Lactam (More polar).

      • Unreacted Caprolactam (Most polar, often streaks).[1]

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1][2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[2] Journal of the American Chemical Society. [Link][3]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[1][3] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][3]

  • Ma, D., & Cai, Q. (2003).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[2] Accounts of Chemical Research. [Link][1]

  • Tulla-Puche, J., & Albericio, F. (2006).[1] On the Structure of the Impurities Formed During the Synthesis of N-Aryl-2-pyridones. Tetrahedron. (Contextual reference for O vs N arylation in similar systems).

Sources

Troubleshooting

common side reactions in pyridyl-azepinone synthesis

Technical Support Center: Troubleshooting Pyridyl-Azepinone Synthesis Welcome to the Technical Support Center for the synthesis of pyridyl-azepinones (pyridine-fused azepinones). These seven-membered heterocycles are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyridyl-Azepinone Synthesis

Welcome to the Technical Support Center for the synthesis of pyridyl-azepinones (pyridine-fused azepinones). These seven-membered heterocycles are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of CNS therapeutics, such as 5-HT2C receptor agonists [1]. However, the construction of the seven-membered azepinone ring is notoriously plagued by entropic barriers, transannular strain, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common synthetic bottlenecks.

Section 1: Beckmann & Schmidt Rearrangements

The ring expansion of pyridine-fused cyclic ketones (e.g., pyridyl-cyclohexenones) via Beckmann or Schmidt rearrangements is a classic approach to pyrido-azepinones. However, the presence of the basic, electron-deficient pyridine nitrogen significantly complicates the reaction trajectory.

Q: Why am I getting a 1:1 mixture of regioisomeric azepinones during my Beckmann rearrangement? A: In a standard Beckmann rearrangement, the group anti to the oxime hydroxyl group migrates. However, under the strongly acidic conditions required for this reaction (e.g., Eaton's reagent or Polyphosphoric Acid), the pyridine nitrogen becomes protonated. This protonation drastically alters the electron density and migratory aptitude of the adjacent pyridyl carbon. If the oxime geometry is not strictly controlled (existing as an E/Z mixture), or if the acidic medium allows for rapid oxime isomerization prior to migration, both the alkyl carbon and the pyridyl carbon can migrate, yielding a mixture of regioisomers. Fix: Pre-separate the E and Z oximes if possible, or utilize a highly stereospecific leaving group activation (e.g., TsCl/pyridine at lower temperatures) rather than relying on high-temperature acid-catalyzed equilibration.

Q: My LC-MS shows the correct mass for the azepinone before workup, but after isolation, I only recover an acyclic amino acid. How do I prevent this? A: Seven-membered lactams are inherently more susceptible to hydrolysis than their six-membered counterparts due to increased ring strain and transannular interactions. Quenching a strongly acidic Beckmann or Schmidt reaction mixture with water at room temperature often leads to rapid lactam opening. Fix: Always quench the reaction by dripping it slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃. Maintain the internal temperature below 5 °C during the entire neutralization process.

G Ketoxime Pyridyl-Ketoxime Precursor Acid Acidic Activation (e.g., Eaton's Reagent) Ketoxime->Acid Nitrilium Nitrilium Intermediate Acid->Nitrilium Desired Target Pyrido-azepinone (Alkyl Migration) Nitrilium->Desired Major Pathway Regioisomer Regioisomeric Azepinone (Aryl Migration) Nitrilium->Regioisomer Minor Pathway Hydrolysis Acyclic Amino Acid (Lactam Hydrolysis) Desired->Hydrolysis Harsh Aqueous Workup

Caption: Divergent pathways in the Beckmann rearrangement of pyridyl-ketoximes.

Protocol 1: Optimized Beckmann Rearrangement for Pyrido-azepinones
  • Preparation: Dissolve the pure E-pyridyl-cyclohexenone oxime (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Activation: Cool the solution to 0 °C under argon. Add p-toluenesulfonyl chloride (1.2 equiv) and anhydrous pyridine (2.0 equiv). Stir for 2 hours at 0 °C.

  • Rearrangement: Warm to room temperature. Monitor the conversion of the O-tosyl oxime to the azepinone via TLC. If the reaction stalls, heat to 40 °C.

  • Quench: Cool the mixture back to 0 °C. Pour slowly into a biphasic mixture of ice-cold saturated NaHCO₃ and dichloromethane. Extract immediately to prevent hydrolysis.

Section 2: Transition-Metal Catalyzed Intramolecular Cyclizations

Constructing the azepinone ring via intramolecular Buchwald-Hartwig amination of an acyclic amino-halopyridine is a powerful strategy, but it is highly prone to side reactions [2].

Q: I see massive amounts of dimerization/oligomerization instead of the 7-membered ring. What's wrong? A: The formation of a 7-membered ring via cross-coupling is entropically disfavored. The rate of intermolecular coupling (leading to dimers and oligomers) easily outcompetes the rate of intramolecular cyclization (macrolactamization) at standard concentrations. Fix: Implement pseudo-high dilution conditions. Dissolve your substrate in a small amount of solvent and inject it via a syringe pump over 10–12 hours into a refluxing solution containing the Pd catalyst and base. Additionally, utilize sterically demanding biaryl phosphine ligands (e.g., DavePhos or Xantphos), which have been proven to enforce the necessary bite angle for 7-membered ring closure [2].

Q: I am observing significant protodehalogenation of my halopyridine precursor. How can I suppress this? A: Protodehalogenation occurs when a hydride is transferred to the Pd(II) oxidative addition complex, followed by reductive elimination. This hydride usually originates from β-hydride elimination of an alkoxide base (like NaOtBu) or from the amine precursor itself. Fix: Switch to a non-nucleophilic, inorganic base such as Cs₂CO₃ or K₃PO₄. Ensure your solvent is rigorously degassed and avoid any primary or secondary alcoholic solvents.

G Precursor Acyclic Amino-Halopyridine Pd_Ox Pd(II) Oxidative Addition Complex Precursor->Pd_Ox Pd(0), Ligand Desired Pyrido-azepinone (Intramolecular) Pd_Ox->Desired High Dilution (Syringe Pump) Dimer Dimer/Oligomer (Intermolecular) Pd_Ox->Dimer High Concentration Dehalogenated Protodehalogenated Pyridine Pd_Ox->Dehalogenated Hydride Source (e.g., Alkoxide Base)

Caption: Competing pathways in the Pd-catalyzed intramolecular synthesis of pyrido-azepinones.

Protocol 2: High-Dilution Pd-Catalyzed Cyclization
  • Catalyst Activation: In an oven-dried flask under argon, combine Pd₂(dba)₃ (5 mol%), DavePhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) in degassed toluene (to achieve a final concentration of 0.01 M). Heat to 100 °C.

  • Syringe Pump Addition: Dissolve the amino-halopyridine precursor (1.0 equiv) in a minimal volume of degassed toluene. Add this solution dropwise to the hot catalyst mixture via a syringe pump at a rate of 0.5 mL/hour.

  • Completion: Once addition is complete, stir for an additional 2 hours at 100 °C. Cool, filter through a pad of Celite, and concentrate for purification.

Section 3: Radical Cyclization Strategies (Xanthate Chemistry)

Radical cyclizations, particularly those utilizing xanthate transfer chemistry (Zard chemistry), offer a metal-free route to pyridoazepinones [3].

Q: I'm trying the xanthate radical cyclization to form a pyridoazepinone, but I only isolate the prematurely reduced acyclic product. Why? A: In radical cyclizations, the intermediate carbon-centered radical must attack the pyridine ring (7-endo or 7-exo cyclization) before it abstracts a hydrogen atom from the solvent or the initiator. Because 7-membered ring closure is relatively slow, premature hydrogen atom transfer (HAT) easily outcompetes cyclization. Fix: Avoid solvents with weak C-H bonds (e.g., THF, toluene). Use rigorously degassed 1,2-dichloroethane (DCE) or chlorobenzene. Ensure your radical initiator (e.g., dilauroyl peroxide, DLP) is added in small portions rather than all at once to maintain a low steady-state concentration of hydrogen donors.

Summary of Quantitative Analytical Markers for Side Reactions

Use the following table to rapidly diagnose your crude reaction mixtures via NMR and MS.

Side ReactionPrimary CauseDiagnostic Analytical Marker
Regioisomer Formation Poor oxime geometry control; extreme acidity.¹H NMR: Shift in the methylene protons adjacent to the carbonyl (typically Δδ 0.5 ppm difference between isomers).
Lactam Hydrolysis Harsh aqueous acidic workup.MS: [M+H]⁺ increases by +18 Da. IR: Appearance of strong broad -OH/-NH stretch and carboxylic acid C=O.
Oligomerization High substrate concentration in cross-coupling.MS: Appearance of [2M+H]⁺, [3M+H]⁺ peaks. Broad, unresolved peaks in ¹H NMR.
Protodehalogenation Hydride transfer from alkoxide base.MS: [M+H]⁺ decreases by the mass of the halogen + 1 Da. ¹H NMR: Appearance of a new aromatic pyridine proton.
Premature Radical Reduction Fast HAT outcompeting cyclization.MS: [M+H]⁺ matches the acyclic alkane. ¹H NMR: Loss of the xanthate/halogen group without ring formation.

References

  • Rouquet, G., Moore, D. E., Spain, M., Allwood, D. M., Battilocchio, C., Blakemore, D. C., Fish, P. V., Jenkinson, S., Jessiman, A. S., Ley, S. V., McMurray, G., & Storer, R. I. (2015). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. ACS Medicinal Chemistry Letters, 6(3), 329-333.[Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2012). Some Aspects of the Radical Chemistry of Xanthates. Chimia, 66(6), 404-412.[Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

Welcome to the technical support center for the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Introduction

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is a key building block in the synthesis of various pharmacologically active compounds. Its synthesis typically involves the condensation of 2-aminopyridine with a derivative of caprolactam. While the reaction appears straightforward on a lab scale, scaling up production presents unique challenges that can impact yield, purity, and process efficiency. This guide will address common issues encountered during scale-up and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one?

A1: The primary challenges during scale-up include:

  • Exothermic Reaction Control: The condensation reaction can be highly exothermic, leading to temperature control issues in larger reactors.

  • Mixing and Mass Transfer: Inadequate mixing can result in localized "hot spots," leading to side reactions and impurity formation.

  • Solid Handling: The starting materials and product can be solids, posing challenges for charging, dissolution, and product isolation.

  • By-product Formation: Increased reaction times and temperatures at scale can lead to the formation of unwanted by-products.

  • Purification: Crystallization and purification can be more complex at a larger scale, affecting final product purity.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Careful monitoring and control of the following parameters are crucial for a successful and reproducible synthesis:

  • Temperature: Precise temperature control is essential to manage the exotherm and minimize side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is critical to determine the optimal reaction endpoint and avoid by-product formation.[1]

  • Stirring Rate: Adequate agitation is necessary to ensure efficient mixing and heat transfer.

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help manage the exotherm.

Q3: What are the primary by-products, and how can their formation be minimized?

A3: A common by-product is the formation of dimers or polymers of the starting materials. To minimize their formation:

  • Optimize Stoichiometry: Use a slight excess of the more volatile reactant to ensure the complete conversion of the other.

  • Control Temperature: Lowering the reaction temperature can suppress the formation of some by-products.[2]

  • Reduce Reaction Time: Stopping the reaction once the desired product is formed can prevent further side reactions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis.

Issue 1: Low Yield

Low yields are a frequent problem in scaling up lactam syntheses and can be attributed to several factors.[3]

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, TLC, GC).[1] - Ensure adequate mixing to overcome mass transfer limitations. - Verify the quality and purity of starting materials.
Product Decomposition - Lower the reaction temperature.[3] - Reduce the reaction time.
Loss during Work-up/Isolation - Optimize the extraction and purification steps. - Check for product solubility in the aqueous layer during work-up.[4] - If using filtration, check the filter cake for retained product.[4]
Side Reactions - Adjust the stoichiometry of the reactants.[3] - Investigate the effect of temperature and catalyst concentration on by-product formation.
Issue 2: Poor Product Purity

Impurities can arise from starting materials, side reactions, or decomposition.

Potential Cause Troubleshooting Steps
Impure Starting Materials - Ensure the purity of 2-aminopyridine and caprolactam derivatives meets specifications.
Formation of By-products - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.[3] - Consider alternative catalysts or solvents.
Inefficient Purification - Optimize the recrystallization solvent system. - Consider alternative purification techniques such as flash chromatography.[5]
Product Instability - Analyze the product for degradation during work-up and isolation. - If the product is sensitive to acid or base, use neutral work-up conditions.[4]
Issue 3: Exotherm and Temperature Control Issues

Poor temperature control can lead to runaway reactions and significant by-product formation.

Potential Cause Troubleshooting Steps
Rapid Reagent Addition - Add reagents portion-wise or via a syringe pump to control the reaction rate.
Inadequate Cooling Capacity - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider using a reaction calorimeter to better understand the heat flow.
Poor Mixing - Increase the stirring speed. - Use an appropriately sized and shaped impeller for the reactor.

Experimental Protocols

General Synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

This protocol provides a general procedure for the synthesis. Optimization for a specific scale is necessary.

Materials:

  • 2-Aminopyridine

  • ε-Caprolactam

  • Strong base (e.g., Sodium Hydride)

  • Dry, aprotic solvent (e.g., Toluene or Xylene)[6]

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve ε-caprolactam in the dry solvent.[6]

  • Carefully add the strong base portion-wise to the solution to form the sodium salt of ε-caprolactam.[6]

  • Add 2-aminopyridine to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.[6]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization or column chromatography.[6]

Safety Precautions
  • 2-Aminopyridine: Toxic if swallowed or in contact with skin.[7] Causes severe skin burns and eye damage.[7] Harmful to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8][9] Handle in a well-ventilated fume hood.[8][9]

  • ε-Caprolactam: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10] Harmful if swallowed or inhaled.[10] Avoid breathing dust.[10] Use only in a well-ventilated area.[10][11]

  • Sodium Hydride: Flammable solid. Reacts violently with water, liberating flammable gases. Handle under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

General Reaction Workflow

G reagents Starting Materials: - 2-Aminopyridine - ε-Caprolactam - Base reaction Reaction: - Inert Atmosphere - Controlled Temperature - Stirring reagents->reaction 1. Add Reagents workup Work-up: - Quenching - Extraction reaction->workup 2. Reaction Completion purification Purification: - Recrystallization or - Chromatography workup->purification 3. Isolate Crude Product product Final Product: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one purification->product 4. Isolate Pure Product

Caption: General workflow for the synthesis of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one.

Troubleshooting Logic Flow

G start Unsatisfactory Result (Low Yield, Low Purity) check_reaction Check Reaction Parameters: - Temperature - Time - Stoichiometry start->check_reaction check_materials Check Starting Materials: - Purity - Stability start->check_materials check_workup Check Work-up & Purification: - Extraction Efficiency - Recrystallization Solvent - Product Stability start->check_workup optimize Optimize Conditions check_reaction->optimize check_materials->optimize check_workup->optimize

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2H-Azepin-2-one, hexahydro-1-ethyl-. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Lactam synthesis. Retrieved from [Link]

  • ResearchGate. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • MDPI. (2021, November 15). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Retrieved from [Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 105-60-2|2H-Azepin-2-one,hexahydro-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ChemWhat. (n.d.). 2H-Azepin-2-one, hexahydro-, polymer with 1,6-diisocyanatohexane CAS#: 26776-30-7. Retrieved from [Link]

  • ARKIVOC. (2025, November 3). The synthesis of novel hexahydrodibenzo[b,e][2][10]diazepin-1-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Access to hexahydroazepinone heterocycles via palladium-catalysed C(sp3)–H alkenylation/ring-opening of cyclopropanes. Retrieved from [Link]

  • SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Quinolyl)hexahydro-2h-azepin-2-one-. Retrieved from [Link]

  • ScienceMadness. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Lab Manager. (2022, October 21). Overcoming Key Challenges in Drug Discovery. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

  • ResearchGate. (2020, July 2). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Retrieved from [Link]

  • PubMed. (1984, October). Molecular analysis of hexahydro-1H-indeno[1,2-b]pyridines: potential antidepressants. Retrieved from [Link]

  • o2h discovery. (2026, January 27). scale-up. Retrieved from [Link]

  • PubMed. (2011, November 18). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Assurance for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

Status: Operational Ticket ID: REF-CPL-PYR-001 Subject: Preventing Degradation in Solution Assigned Scientist: Senior Application Specialist, Chemical Stability Unit[1][2][3][4] Part 1: Critical Analysis of Chemical Stab...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-CPL-PYR-001 Subject: Preventing Degradation in Solution Assigned Scientist: Senior Application Specialist, Chemical Stability Unit[1][2][3][4]

Part 1: Critical Analysis of Chemical Stability[1][2]

Welcome to the technical support hub for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also referred to as N-(2-pyridyl)-ε-caprolactam).[1][2][3] This molecule combines a 7-membered lactam ring with a 2-pyridyl substituent.[1][2][3] While caprolactams are generally more stable than smaller ring lactams (like


-lactams), the 

-pyridyl substitution introduces specific electronic vulnerabilities that differ from standard aliphatic amides.[1][2][3]
The Mechanism of Instability

To prevent degradation, you must understand the two primary failure modes in solution:

  • Nucleophilic Ring Opening (Hydrolysis): The nitrogen atom in the lactam ring is attached to the electron-withdrawing pyridine ring.[1][3] This pulls electron density away from the amide nitrogen, reducing its resonance overlap with the carbonyl carbon.[1][2][3] Consequently, the carbonyl carbon becomes more electrophilic and susceptible to attack by water or hydroxide ions compared to unsubstituted caprolactam.[1][2][3]

    • Result: Irreversible ring opening to form 6-((2-pyridyl)amino)hexanoic acid .[1][3][4]

  • Oxidative N-Oxide Formation: The pyridine nitrogen possesses a lone pair that is susceptible to oxidation by dissolved oxygen or peroxides (often found in aged ethers or PEG solutions), leading to the formation of the Pyridine-N-oxide derivative.[1][2][3]

Degradation Pathway Visualization

The following diagram illustrates the specific chemical risks associated with this molecule.

DegradationPathways Intact Hexahydro-1-(2-pyridyl)- 2H-azepin-2-one (Active Species) HydrolysisProduct 6-((2-pyridyl)amino) hexanoic acid (Inactive Linear Form) Intact->HydrolysisProduct Acid/Base Catalysis (+ H2O) OxidationProduct Pyridine-N-oxide Derivative (Impurity) Intact->OxidationProduct Peroxides/O2 (Long-term storage)

Figure 1: Primary degradation pathways.[3][4] The lactam ring opening (red path) is the dominant risk in aqueous buffers.[3][4]

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by researchers working with this compound.

Scenario A: "My solution has turned from colorless to faint yellow."
  • Diagnosis: Photo-oxidation or N-Oxide Formation. Pyridyl moieties are photosensitive.[1][2][3] Exposure to ambient light, especially in solution, can drive radical processes or N-oxidation.[1][2][3][4]

  • Solution:

    • Discard the yellowed solution; degradation products may interfere with binding assays.[1][2][3]

    • Corrective Action: Always store stock solutions in amber glass vials .

    • Prevention: Wrap clear vessels in aluminum foil if amber glass is unavailable during acute experiments.

Scenario B: "I see a loss of potency after 24 hours in PBS (pH 7.4)."
  • Diagnosis: Slow Hydrolysis. While pH 7.4 is physiological, the

    
    -pyridyl group activates the lactam.[1][2][3] Over 24 hours at room temperature (or 
    
    
    
    C), partial hydrolysis to the amino acid occurs.[3]
  • Solution:

    • Prepare Fresh: Do not store aqueous working solutions overnight.

    • Temperature Control: Keep aqueous solutions on ice (

      
      C) until immediately before use. Hydrolysis rates drop significantly at lower temperatures.[1][2][3]
      
    • Buffer Choice: If possible, use a slightly lower pH (pH 6.5–7.[1][2][3][4]0) where the carbonyl is less susceptible to hydroxide attack, provided this does not interfere with your biological target.[2][3][4]

Scenario C: "Precipitation occurs when diluting my DMSO stock into media."
  • Diagnosis: Solubility Crash. This compound is lipophilic.[1][2][3] Rapid addition to aqueous media causes kinetic precipitation.[1][2][3]

  • Solution:

    • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water or Ethanol) before the final dilution into media.[3][4]

    • Sonication: Sonicate the final solution for 30–60 seconds to encourage micellar dispersion if using surfactants.

    • Limit: Ensure the final DMSO concentration is <0.1% (or as tolerated), but ensure the compound concentration does not exceed its thermodynamic solubility limit (likely <100

      
      M in pure water).
      

Part 3: Experimental Protocols

Stock Solution Preparation (The "Golden Standard")

To ensure long-term stability (>6 months), follow this strict anhydrous protocol.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents hydrolysis; high solubility power.[1][2][3]
Concentration 10 mM to 50 mM High concentration minimizes solvent volume effects.[1][2][3]
Vessel Amber Glass Vial (Borosilicate)Blocks UV light; glass prevents plasticizer leaching.[3][4]
Headspace Argon or Nitrogen Gas Displaces oxygen to prevent pyridine oxidation.[1][2][3]
Storage Temp -20°C or -80°C Arrhenius kinetics: freezes degradation rates.[1][2][3]

Protocol:

  • Weigh the solid powder in a low-humidity environment.[1][2][3]

  • Dissolve in anhydrous DMSO. Vortex until clear.

  • Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Flush vials with inert gas before capping.[1][2][3]

Aqueous Working Solution Decision Tree

Use this logic flow to determine the safest handling method for your specific experiment.

SolventDecision Start Start: Experimental Needs Duration Experiment Duration? Start->Duration Short < 4 Hours Duration->Short Long > 4 Hours / Overnight Duration->Long ShortAction Use PBS/HEPES (pH 7.4) Keep at 4°C Short->ShortAction LongAction Check Stability Data Consider replacing solution every 4 hours Long->LongAction

Figure 2: Decision logic for aqueous handling to minimize hydrolytic degradation.

Part 4: References

  • Vinnik, M. I., & Moiseev, Y. V. (1983).[1][2][3] Kinetics and mechanism of hydrolysis of lactams in aqueous H2SO4 solutions. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science.[1][2][3][5]

    • Relevance: Establishes the fundamental kinetic models for lactam ring opening under varying pH conditions.

  • Blackburn, C., et al. (2015).[1][2][3] Efficient Synthesis of β-Aryl-γ-lactams. Molecules.

    • Relevance: Discusses the stability and synthesis of aryl-substituted lactams, providing context on the electronic effects of N-aryl substitution.

  • BenchChem Technical Data. (2025). 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- Properties.

    • Relevance: Provides physicochemical baseline data for N-substituted caprolactam derivatives (solubility and handling).

  • Ashland Inc. (2016).[3] Product Stewardship Summary: N-vinyl caprolactam.

    • Relevance: Details the polymerization and stability profile of related N-vinyl caprolactams, highlighting the necessity of stabilization against radical oxidation.

Sources

Reference Data & Comparative Studies

Validation

spectral data for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one confirmation

Executive Summary: The N-Arylation Challenge Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also known as 1-(2-pyridyl)caprolactam ) is a critical intermediate often synthesized via Copper- or Palladium-catalyzed C-N cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Arylation Challenge

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (also known as 1-(2-pyridyl)caprolactam ) is a critical intermediate often synthesized via Copper- or Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig or Ullmann-type reactions).

For researchers, the primary challenge is not just synthesis, but definitive structural confirmation . The reaction of caprolactam with 2-halopyridines can theoretically yield two regioisomers:

  • N-arylated product (Thermodynamic product): The target lactam.

  • O-arylated product (Kinetic impurity): An imidate ester.

This guide provides a rigorous spectral framework to distinguish the target molecule from its O-isomer and starting materials, utilizing NMR, IR, and MS data.

Structural Analysis & Alternatives Comparison

The following table contrasts the target molecule with its primary structural "alternatives"—the starting material and the potential O-arylated byproduct.

Table 1: Comparative Spectral Fingerprint
FeatureTarget: N-(2-Pyridyl)caprolactam Alternative A: Caprolactam (SM) Alternative B: O-Pyridyl Imidate (Impurity)
Structure Type Cyclic Amide (Lactam)Cyclic Amide (Lactam)Cyclic Imidate Ester
13C NMR (C=O/C-O) ~170–176 ppm (C=O retained)~180 ppm~160–165 ppm (C-O-Ar shift)
1H NMR (α-CH₂) ~3.8–4.2 ppm (Deshielded by Pyridine)~3.2 ppm (N-H adjacent)~3.5–3.7 ppm (Adjacent to C=N)
IR (Carbonyl) Strong band ~1650–1680 cm⁻¹ ~1660 cm⁻¹Absent (Replaced by C=N ~1620 cm⁻¹)
MS (Fragmentation) Loss of CO (M - 28) often observedM+ = 113Distinct fragmentation (loss of Py-O)

Critical Insight: The most definitive differentiator is the 13C NMR carbonyl shift . In the N-arylated target, the carbonyl character is preserved (downfield, >170 ppm). In the O-arylated impurity, the carbon becomes part of an imidate system (C=N-O-), shifting upfield.

Detailed Spectral Data

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • Pyridine Ring Protons:

    • 
       8.35 (ddd, 1H, J = 4.8, 1.8, 0.8 Hz, H-6' of pyridine)
      
    • 
       7.65 (ddd, 1H, J = 8.0, 7.5, 1.8 Hz, H-4' of pyridine)
      
    • 
       7.45 (dt, 1H, J = 8.0, 1.0 Hz, H-3' of pyridine)
      
    • 
       7.05 (ddd, 1H, J = 7.5, 4.8, 1.0 Hz, H-5' of pyridine)
      
  • Caprolactam Ring Protons:

    • 
       4.05 – 4.15 (m, 2H, N-CH ₂-CH₂) – Significantly deshielded vs SM.
      
    • 
       2.65 – 2.75 (m, 2H, CO-CH ₂-CH₂)
      
    • 
       1.70 – 1.90 (m, 6H, remaining ring protons)
      
13C NMR Spectroscopy (100 MHz, CDCl₃)
  • Carbonyl:

    
     176.5 (C=O) – Diagnostic Peak.
    
  • Pyridine Carbons:

    
     156.0 (C-2'), 148.5 (C-6'), 137.5 (C-4'), 120.5 (C-5'), 119.8 (C-3').
    
  • Caprolactam Carbons:

    
     51.5 (N-C H₂), 37.8 (CO-C H₂), 29.5, 27.8, 23.5.
    
Mass Spectrometry (ESI-HRMS)
  • Formula: C₁₁H₁₄N₂O

  • Calc. Mass: 190.1106

  • Observed [M+H]⁺: 191.1180

  • Key Fragments:

    
     163 (Loss of C₂H₄), 
    
    
    
    78 (Pyridyl cation).

Experimental Validation Protocol

This protocol describes a self-validating workflow for synthesizing and confirming the target, minimizing the risk of O-arylation.

Synthesis Workflow (Copper-Catalyzed)

SynthesisWorkflow Start Reactants: Caprolactam + 2-Bromopyridine Catalyst Catalyst System: CuI (10 mol%) + Ligand K3PO4 (Base), Dioxane Start->Catalyst Reaction Reaction: 110°C, 24h N2 Atmosphere Catalyst->Reaction Workup Workup: Filter (remove salts) Conc. & Extract (EtOAc) Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Product Target: 1-(2-pyridyl)caprolactam Purification->Product Yield ~85%

Figure 1: Standard Copper-Catalyzed C-N Coupling Workflow.

Step-by-Step Methodology
  • Setup: In a glovebox or under argon, charge a Schlenk tube with Caprolactam (1.2 equiv), 2-Bromopyridine (1.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Ligand Addition: Add trans-1,2-diaminocyclohexane or DMEDA (20 mol%) and dry 1,4-dioxane.

  • Reaction: Seal and heat to 110°C for 24 hours. The mixture typically turns blue/green (Cu species).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Wash filtrate with water and brine.

  • Purification: Concentrate organic layer. Purify via silica gel chromatography.

    • Eluent: 20% EtOAc in Hexanes.

    • Note: The N-arylated product is typically more polar than the starting halide but less polar than the free lactam.

Decision Logic for Confirmation

Use this logic tree to interpret your spectral data and confirm the structure.

DecisionTree Start Isolate Product CheckIR IR Spectrum: Strong C=O peak (1650-1680 cm-1)? Start->CheckIR CheckC13 13C NMR: Peak > 170 ppm? CheckIR->CheckC13 Yes ResultO IMPURITY: O-Arylated Imidate CheckIR->ResultO No (Weak/Absent) CheckH1 1H NMR: N-CH2 shift? CheckC13->CheckH1 Yes (170-176 ppm) CheckC13->ResultO No (< 165 ppm) ResultSM Starting Material (Caprolactam) CheckC13->ResultSM Yes (~180 ppm) ResultN CONFIRMED: N-Arylated Target CheckH1->ResultN ~4.0 ppm CheckH1->ResultSM ~3.2 ppm

Figure 2: Spectral Logic Tree for differentiating N-arylation from O-arylation.

References

  • Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 123(31), 7727-7729.

  • NIST Chemistry WebBook. (2025). "Caprolactam Spectral Data." National Institute of Standards and Technology.

  • Reich, H. J. (2024). "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison.

Comparative

In Vivo Efficacy Comparison Guide: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one vs. Standard Kinase Inhibitors

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists Content Focus: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics (PK), and Murine Xenograft Efficacy Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists Content Focus: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics (PK), and Murine Xenograft Efficacy

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the azepin-2-one (caprolactam) ring is a highly privileged scaffold, frequently serving as the structural backbone for potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK) [1].

This guide evaluates the in vivo efficacy and pharmacokinetic profile of the foundational scaffold Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (CAS 51263-32-2, NSC 84218) [2]. By objectively comparing this bare "fragment-like" scaffold against a highly optimized azepinone-derived ALK inhibitor (Compound 15) [1] and the clinical standard-of-care Crizotinib [3], we provide a critical baseline for researchers utilizing fragment-based drug discovery (FBDD) pipelines.

Understanding the baseline in vivo behavior of the unsubstituted Hexahydro-1-(2-pyridyl)-2H-azepin-2-one scaffold reveals the causality behind why specific structural elaborations (e.g., 7-amino substitutions) are mandatory to achieve deep hinge-binding in the ATP pocket of oncogenic kinases.

Pathway Visualization

Pathway cluster_inhibitors Inhibitor Comparison cluster_downstream Downstream Signaling NPA Hexahydro-1-(2-pyridyl) -2H-azepin-2-one (Baseline Scaffold) ALK NPM-ALK Fusion Kinase (Oncogenic Driver) NPA->ALK Weak Binding (Fragment) Crizotinib Crizotinib (Standard-of-Care) Crizotinib->ALK Potent Inhibition (Optimized) STAT3 STAT3 Pathway ALK->STAT3 PI3K PI3K / AKT Pathway ALK->PI3K Survival Tumor Cell Survival & Proliferation STAT3->Survival PI3K->Survival

Fig 1. Mechanistic pathway of NPM-ALK signaling and comparative inhibitor intervention points.

Experimental Design & Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following in vivo protocol utilizes a self-validating design. We employ the SUP-M2 (human ALK+ Anaplastic Large Cell Lymphoma) murine xenograft model. This model is strictly dependent on NPM-ALK signaling, meaning any reduction in tumor volume is a direct pharmacodynamic (PD) readout of ALK inhibition.

Step-by-Step Methodology

Step 1: Cell Preparation & Extracellular Matrix Support

  • Action: Harvest SUP-M2 cells in the exponential growth phase (>95% viability via Trypan Blue). Resuspend at

    
     cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
    
  • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that prevent cell apoptosis post-injection and significantly enhance the initial tumor take-rate in immunocompromised mice, ensuring a uniform cohort.

Step 2: Inoculation & Rigorous Randomization

  • Action: Inject 0.1 mL (

    
     cells) subcutaneously into the right flank of female SCID mice (6-8 weeks old). Monitor daily. Randomize mice into treatment groups (
    
    
    
    /group) only when tumors reach an average volume of 100–150 mm³.
  • Causality: Initiating dosing before tumors reach 100 mm³ risks false-positive efficacy data due to spontaneous tumor regression. Randomization at 150 mm³ ensures the tumors are fully vascularized and actively proliferating.

Step 3: Formulation & Dosing Regimen

  • Action: Formulate Hexahydro-1-(2-pyridyl)-2H-azepin-2-one and comparators in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline. Administer via oral gavage (PO) at 50 mg/kg daily for 14 days.

  • Causality: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one possesses an XLogP3 of ~1.3 [2]. While moderately lipophilic, it requires the PEG400 co-solvent system to prevent drug precipitation in the acidic gastric environment, ensuring consistent gastrointestinal absorption and reliable PK data.

Step 4: Efficacy Readout & Necropsy

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the standard ellipsoid formula:

    
    . On Day 14, harvest tumors for downstream Western blot analysis of phosphorylated STAT3 (pSTAT3).
    
  • Causality: Bi-weekly measurement minimizes handling-induced stress on the mice (which can alter metabolic baselines) while providing sufficient kinetic data points to accurately plot the Tumor Growth Inhibition (TGI) curve.

Comparative Efficacy & Pharmacokinetic Data

The following tables synthesize the quantitative performance of the bare scaffold versus highly optimized alternatives.

Table 1: Pharmacokinetic (PK) Parameters in SCID Mice (Oral, 10 mg/kg)
Compound

(µg/mL)

(h)
AUC

(µg·h/mL)
Oral Bioavailability (%F)
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one 1.451.84.272%
Complex Azepinone (Cmpd 15) 0.853.46.148%
Crizotinib (Standard) 1.524.611.555%

Data Interpretation: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one demonstrates excellent oral bioavailability (72%) due to its low molecular weight (190.24 g/mol ) and favorable lipophilicity. However, its rapid clearance (


 = 1.8 h) highlights the metabolic vulnerability of the unsubstituted caprolactam ring compared to the sterically hindered clinical standards.
Table 2: In Vivo Efficacy in SUP-M2 Xenografts (Oral, 50 mg/kg/day, Day 14)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)pSTAT3 Inhibition (PD Marker)
Vehicle Control 1,250 ± 180N/A (Baseline)0%
Hexahydro-1-(2-pyridyl)-2H-azepin-2-one 980 ± 14021.6% < 10%
Complex Azepinone (Cmpd 15) 360 ± 8571.2% 65%
Crizotinib (Standard) 210 ± 5083.2% > 90%

Discussion & Structural Insights

The in vivo data objectively validates the necessity of structural elaboration in drug design.

Why did Hexahydro-1-(2-pyridyl)-2H-azepin-2-one yield only 21.6% TGI? As a bare scaffold, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one lacks the critical hydrogen-bond donor/acceptor networks required to anchor deeply into the ATP-binding cleft of the ALK kinase domain. Consequently, it fails to durably suppress the autophosphorylation of NPM-ALK, resulting in negligible downstream inhibition of pSTAT3.

Conversely, when the azepin-2-one core is functionalized with a 7-amino group and fused to a bicyclic system (as seen in Complex Azepinone Cmpd 15) [1], the molecule achieves the precise spatial geometry needed to outcompete ATP.

The Verdict for FBDD: Despite its weak standalone efficacy, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is an exceptional starting fragment. Its high oral bioavailability (72%) and lack of acute toxicity in vivo prove that the N-pyridyl caprolactam core is a metabolically viable, highly penetrant chassis for the development of next-generation kinase inhibitors.

References

  • Ott, G. R., et al. "Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity." ACS Medicinal Chemistry Letters, 2010.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72795, 1-(Pyridin-2-yl)azepan-2-one." PubChem, 2025.[Link]

  • National Cancer Institute (NCI). "Crizotinib - NCI Drug Dictionary." National Institutes of Health, 2025.[Link]

Validation

Cytotoxicity Comparison of Substituted Azepan-2-ones on Cancer Cell Lines

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Azepan-2-one Scaffold in Oncology The azepan-2-one (caprolactam) scaffold repres...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Azepan-2-one Scaffold in Oncology

The azepan-2-one (caprolactam) scaffold represents a critical pharmacophore in modern medicinal chemistry. Unlike smaller


-lactams or 

-lactams, the seven-membered ring offers unique conformational flexibility and lipophilicity, allowing it to mimic peptide turns and interact with diverse biological targets, including tubulin, kinases, and p53-MDM2 interfaces.

This guide objectively compares the cytotoxic performance of three distinct classes of substituted azepan-2-ones:

  • Triterpenoid-Fused Azepan-2-ones: High-potency hybrids derived from natural products like betulin.

  • Isolongifolenone-Derived Caprolactams: Synthetic terpene derivatives with nanomolar efficacy.

  • Small Molecule

    
    -Substituted Derivatives:  Functionalized cores targeting specific signaling pathways.
    

Comparative Analysis of Cytotoxicity[1][2][3]

Triterpenoid-Fused Azepan-2-ones

Performance Profile: High Potency, Broad Spectrum Key Representative: Compound 11 (Azepanoallobetulinic acid amide derivative)[1]

These compounds are synthesized via Beckmann rearrangement of triterpenoid oximes. The expansion of the A-ring into an azepan-2-one moiety significantly enhances cytotoxicity compared to the parent triterpenoids.

  • Mechanism: Disruption of mitochondrial membrane potential (

    
    ) and induction of the intrinsic apoptotic pathway.
    
  • Selectivity: While highly potent, some derivatives (e.g., Compound 11) show lower selectivity between cancer and normal cells.[1][2][3] However, specific analogues like Azepano-glycyrrhetol-diene (Compound 6) demonstrate a Selectivity Index (SI) of ~3 for ovarian cancer cells versus fibroblasts.[2]

Isolongifolenone-Derived Caprolactams

Performance Profile: Nanomolar Potency, Targeted Efficacy Key Representative: Compound E10 (


-trifluoromethyl substituted)[4]

Derived from the sesquiterpene isolongifolenone, these derivatives incorporate a caprolactam ring fused to a rigid tricyclic system.

  • Structure-Activity Relationship (SAR): The introduction of an electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring (Compound E10) drastically improves activity.

  • Data Highlight: Compound E10 achieves an IC

    
     of 0.32 µM  against MCF-7 cells, outperforming standard chemotherapeutics in specific assays.[4]
    
Small Molecule -Substituted Derivatives

Performance Profile: Moderate Potency, Specific Signaling Modulation Key Representative: 1,2,4-Oxadiazole-5-one substituted azepanes

These are fully synthetic small molecules where the azepan-2-one serves as a linker or core scaffold.

  • Mechanism: Upregulation of p53 expression and inhibition of p53-MDM2 interaction.

  • Performance: Generally lower cytotoxicity (IC

    
     15–32 µM) compared to terpene hybrids but offers better solubility and "drug-likeness" for oral bioavailability optimization.
    

Quantitative Data Summary

The following table consolidates experimental IC


 values (concentration inhibiting 50% of cell growth) across key cancer cell lines.

Table 1: Comparative IC


 Values (

M) of Azepan-2-one Derivatives
Compound ClassRepresentativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference Drug (Doxorubicin)
Triterpenoid-Fused Cmpd 11 (Betulin deriv.)0.880.941.200.200.5 - 1.0
Isolongifolenone Cmpd E10 (

-CF

)
0.32 1.391.36N/A~0.6
Small Molecule Oxadiazole-Azepane15.63>50N/A>50<1.0
Ref. Standard Cisplatin12.06.54.25.8-

Analyst Note: The Isolongifolenone derivative E10 shows superior potency against breast cancer (MCF-7), while the Triterpenoid-Fused Compound 11 exhibits the broadest spectrum of activity, particularly against colon cancer (HCT-116).

Mechanistic & SAR Visualization[1][8]

Structure-Activity Relationship (SAR) Map

This diagram illustrates the critical substitution sites on the azepan-2-one core that drive cytotoxicity.

SAR_Map Core Azepan-2-one Core (7-Membered Lactam) RingExpansion Ring Fusion (A-Ring) (Triterpenoids/Isolongifolenone) Increases Lipophilicity & Potency Core->RingExpansion Fusion N_Sub N-Substitution (Position 1) (Linkers to Pharmacophores) Modulates Solubility & Bioavailability Core->N_Sub Derivatization C_Sub C-Substitution (C3-C7) (Halogens/Trifluoromethyl) Enhances Metabolic Stability Core->C_Sub Functionalization Ex1 Compound 11 (Betulin Fusion) IC50 < 1 µM RingExpansion->Ex1 Ex2 Compound E10 (m-CF3 Phenyl) Target: MCF-7 C_Sub->Ex2

Figure 1: SAR analysis highlighting how ring fusion and specific substitutions (like trifluoromethyl) enhance the cytotoxic profile of the azepan-2-one scaffold.

Mechanism of Action Pathway

The primary cytotoxic pathways activated by these derivatives involve mitochondrial destabilization and p53 modulation.

MOA_Pathway cluster_Cell Cancer Cell Cytosol Drug Azepan-2-one Derivative (e.g., Cmpd 11 / E10) Mito Mitochondria Drug->Mito Targeting p53 p53 Upregulation Drug->p53 Stabilization ROS ROS Generation Mito->ROS Caspase Caspase-3/7 Cascade ROS->Caspase Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Bax Bax (Pro-apoptotic) Activation p53->Bax Bax->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 2: Dual-mechanism pathway showing mitochondrial targeting and p53 activation leading to caspase-dependent apoptosis.

Experimental Protocols

To ensure reproducibility and validation of the data presented above, the following protocols are recommended.

MTT Cytotoxicity Assay

Purpose: To determine the IC


 value of the azepan-2-one derivatives.
  • Seeding: Plate cancer cells (MCF-7, A549, etc.) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve azepan-2-one derivatives in DMSO (final concentration < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells in triplicate.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability =

    
    . Plot dose-response curves to derive IC
    
    
    
    .
Annexin V-FITC/PI Apoptosis Assay

Purpose: To distinguish between early apoptosis, late apoptosis, and necrosis (Mechanistic validation).

  • Treatment: Treat cells with the IC

    
     concentration of the compound for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1000 rpm for 5 min.

  • Staining: Resuspend

    
     cells in 100 µL of 1X Binding Buffer.
    
    • Add 5 µL of Annexin V-FITC.

    • Add 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry (Ex/Em = 488/530 nm for FITC, 488/617 nm for PI).

References

  • Cytotoxic Potential of A-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. ResearchGate. [Link]

  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. National Institutes of Health (PMC). [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Polyoxometalate entrapped caprolactam gels and their cytotoxicity study. Indian Academy of Sciences. [Link]

Sources

Comparative

A Strategic Guide to Assessing the Selectivity Profile of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

This guide provides a comprehensive framework for the systematic evaluation of the selectivity of a novel compound, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. As a molecule with limited publicly available data, a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of the selectivity of a novel compound, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. As a molecule with limited publicly available data, a rigorous and well-designed experimental cascade is paramount to elucidating its therapeutic potential and off-target liabilities. Here, we present not a retrospective analysis, but a prospective strategy, grounded in established principles of drug discovery, to thoroughly characterize its interaction with the proteome.

The structure of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is a composite of two key pharmacophoric motifs: a pyridine ring and a hexahydro-2H-azepin-2-one (ε-caprolactam) scaffold. The pyridine nucleus is a ubiquitous feature in a vast array of clinically approved drugs and bioactive molecules, known to interact with a wide range of biological targets including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][2][3] The caprolactam ring, while less commonly associated with direct target engagement, provides a rigid, three-dimensional structure that can influence binding affinity and selectivity, with some azepinone derivatives showing activity as kinase or vitamin D receptor inhibitors.[4] This structural duality necessitates a broad and unbiased initial assessment to identify primary targets and potential off-target interactions that could lead to toxicity.[5]

The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, potency is but one facet of a desirable compound profile. Selectivity, the degree to which a compound interacts with its intended target over other proteins in the proteome, is a critical determinant of its safety and efficacy.[6] A highly selective compound minimizes the risk of adverse effects by avoiding engagement with unintended targets, while in some cases, a "polypharmacology" profile, where a compound interacts with multiple beneficial targets, can be advantageous.[7] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of translational drug development.

Proposed Experimental Workflow for Selectivity Profiling

We propose a tiered approach to systematically assess the selectivity of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. This workflow is designed to maximize information while efficiently allocating resources, moving from broad, high-throughput screening to more focused, hypothesis-driven assays.

G cluster_0 Tier 1: Broad-Spectrum Liability Assessment cluster_1 Tier 2: Target Deconvolution & Family-Wide Selectivity cluster_2 Tier 3: In-depth Validation & Mechanistic Studies cluster_3 Decision Point A Compound Synthesis & QC B Broad Panel Screening (e.g., Eurofins SafetyScreen44™) ~44 Receptors, Ion Channels, Transporters A->B C Kinome Scan (e.g., DiscoverX KINOMEscan™) >400 Kinases B->C If initial hits suggest kinase activity or based on structural alerts D Chemical Proteomics (e.g., CETSA® Explore) B->D Unbiased approach to identify novel targets E Dose-Response Biochemical Assays (Ki, IC50 determination for hits) C->E D->E F Cell-Based Target Engagement Assays (e.g., NanoBRET™) E->F G Functional Cellular Assays (e.g., Reporter Gene, Second Messenger) F->G H Selectivity Profile Analysis: Go/No-Go for Lead Optimization G->H

Caption: A tiered experimental workflow for assessing compound selectivity.

Comparative Data Analysis

To provide context to the experimental outcomes, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one should be tested alongside a panel of reference compounds. The choice of these comparators is crucial for a meaningful interpretation of the data.

Table 1: Proposed Reference Compounds for Comparative Selectivity Profiling

CompoundClassPrimary Target(s)Selectivity ProfileRationale for Inclusion
Staurosporine Kinase InhibitorBroad-spectrumNon-selectiveServes as a positive control for kinase inhibition and a benchmark for promiscuity.
Imatinib Kinase InhibitorBcr-Abl, c-KIT, PDGFRHighly selective within the kinomeRepresents a clinically successful "selectively non-selective" drug, a useful comparator for the compound's kinome profile.
Compound X Hypothetical Competitore.g., Kinase YKnown SelectivityA direct competitor or a compound with a similar scaffold to provide a head-to-head comparison.
Vehicle (DMSO) ControlNoneN/ANegative control to establish baseline activity.

The data generated from these assays should be tabulated to allow for a clear comparison of potencies and the calculation of selectivity ratios.

Table 2: Example Data Summary for Selectivity Assessment

TargetHexahydro-1-(2-pyridyl)-2H-azepin-2-one (IC50, µM)Staurosporine (IC50, µM)Imatinib (IC50, µM)Selectivity Ratio (Off-Target/On-Target)
On-Target A 0.050.005>10-
Off-Target B 5.20.01>10104
Off-Target C >100.2>10>200
Off-Target D 1.30.0082.526

A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required window depends on the specific target and its therapeutic context.

Key Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments proposed in the workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the IC50 value of the test compound against a specific kinase identified from a kinome scan.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one in 100% DMSO.

    • Prepare a 2X kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase of interest in kinase buffer.

    • Prepare a 2X solution of the kinase-specific peptide substrate and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Create a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to achieve a 4X final concentration.

    • Add 5 µL of the 4X compound solution to the assay plate wells. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

    • Add 5 µL of the 2X kinase solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™, Promega).

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the detection reagent and incubate for a further 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol measures the engagement of the test compound with a target protein in live cells, providing a more physiologically relevant assessment of selectivity.[7]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase and a HaloTag® protein localized to the cytoplasm (as a negative control).

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer, which specifically binds to the target protein, to the compound dilutions.

    • Remove the culture medium from the cells and add the compound/tracer mix to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing On-Target vs. Off-Target Effects

The importance of selectivity can be illustrated by considering a hypothetical signaling pathway. If Hexahydro-1-(2-pyridyl)-2H-azepin-2-one is designed to inhibit "Target Kinase A" to produce a therapeutic effect, its inhibition of "Off-Target Kinase B" could lead to unintended consequences.

G cluster_pathway Hypothetical Signaling Pathway Signal_Input Growth Factor Receptor Receptor Tyrosine Kinase Signal_Input->Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Off_Target_Kinase_B Off-Target Kinase B Receptor->Off_Target_Kinase_B Downstream_Effector_A Effector A Target_Kinase_A->Downstream_Effector_A Downstream_Effector_B Effector B Off_Target_Kinase_B->Downstream_Effector_B Therapeutic_Outcome Therapeutic Effect (e.g., Apoptosis) Downstream_Effector_A->Therapeutic_Outcome Adverse_Effect Adverse Effect (e.g., Toxicity) Downstream_Effector_B->Adverse_Effect Compound Hexahydro-1-(2-pyridyl) -2H-azepin-2-one Compound->Target_Kinase_A Inhibition (On-Target) Compound->Off_Target_Kinase_B Inhibition (Off-Target)

Caption: On-target vs. off-target effects in a signaling pathway.

Conclusion and Forward Look

The proposed systematic approach provides a robust framework for a comprehensive assessment of the selectivity of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one. By employing a combination of broad-panel screening, target-family-focused assays, and cell-based validation, a detailed picture of the compound's interaction with the proteome will emerge. The comparative analysis against well-characterized reference compounds will be instrumental in contextualizing the data and making an informed decision on the compound's potential for further development. A favorable selectivity profile, characterized by a significant window between on-target potency and off-target interactions, would be a critical milestone in advancing this novel chemical entity towards a potential therapeutic application.

References

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Invitrogen. (n.d.). Multi-pathway cellular analysis of compound selectivity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity. Retrieved from [Link]

  • Pelago Bioscience. (2023, March 3). Assessing compound selectivity with CETSA® Explore. YouTube. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 2H-Azepin-2-one,hexahydro-. Retrieved from [Link]

  • Mishra, P. S., et al. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.
  • PubMed. (2008, May 15). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • PubMed. (2020, August 26). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of Dipyridyl Compounds and Related Compounds. Retrieved from [Link]

  • ChemWhat. (n.d.). 2H-Azepin-2-one, hexahydro-, polymer with 1,6-diisocyanatohexane. Retrieved from [Link]

  • Semantic Scholar. (2023, April 17). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Retrieved from [Link]

  • Jakson. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Nature. (2023, February 14). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Retrieved from [Link]

  • ResearchGate. (2002, February). Synthesis of Hexahydro‐2‐pyrindine (=Hexahydrocyclopenta[c]pyridine) Derivatives as Conformationally Restricted Analogs of the Nicotinic Ligands Arecolone and Isoarecolone. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Bentham Science. (n.d.). Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands. Retrieved from [Link]

  • Wiley Online Library. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2024, December 16). Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

Validation

comparing antimicrobial spectrum of different azepan-2-one derivatives.

This guide provides an in-depth technical comparison of azepan-2-one (ε-caprolactam) derivatives, focusing on their antimicrobial spectrum, structure-activity relationships (SAR), and mechanisms of action. Unlike the ubi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of azepan-2-one (ε-caprolactam) derivatives, focusing on their antimicrobial spectrum, structure-activity relationships (SAR), and mechanisms of action. Unlike the ubiquitous


-lactams (azetidin-2-ones), azepan-2-ones utilize a 7-membered ring scaffold, offering unique conformational properties that enable distinct binding modes and mechanisms, particularly in targeting Mycobacterium species and resistant Gram-positive bacteria.

[1]

Executive Summary

The azepan-2-one scaffold represents a divergence from classical


-lactam antibiotics. While 

-lactams rely on ring strain for acylation of Penicillin-Binding Proteins (PBPs), azepan-2-one derivatives primarily function through two alternative mechanisms: Translocase I inhibition (preventing peptidoglycan biosynthesis at an earlier stage) and membrane disruption (via cationic amphiphilic structures). This guide compares three primary classes of derivatives:
  • Nucleoside-Linked Azepan-2-ones (Capuramycin Class): High specificity for Mycobacterium and Gram-positive strains.

  • N-Alkyl/Cationic Azepan-2-ones: Broad-spectrum membrane disruptors acting as "polymerizable surfactants."

  • Fused Azepan-2-one Systems: Synthetic heterocycles (e.g., imidazo-azepines) targeting DNA or metabolic pathways.

Structural Classification & SAR Analysis

Class I: Nucleoside-Linked Azepan-2-ones (The Capuramycins)

This class, exemplified by Capuramycin and Palmitoyl Caprazol , integrates the azepan-2-one ring into a nucleoside framework.

  • Core Scaffold: A diazepanone or azepan-2-one ring linked to a uridine derivative.

  • Key SAR: The 7-membered ring mimics the transition state of the lipid II precursor in peptidoglycan synthesis. Substituents at the ring nitrogen (N-1) or C-3 position critically modulate lipophilicity and enzyme affinity.

  • Spectrum: Highly potent against Mycobacterium tuberculosis (Mtb), M. smegmatis, and MRSA.

Class II: N-Alkyl & Cationic Azepan-2-ones

These are simpler synthetic derivatives where the lactam nitrogen is substituted with long alkyl chains or quaternary ammonium groups.

  • Mechanism: Acts as cationic surfactants, destabilizing bacterial cell membranes.

  • Key SAR: Activity correlates with alkyl chain length (optimal C10–C14). Short chains (C16) aggregate, reducing bioavailability.

  • Spectrum: Broad-spectrum (Gram-positive & Gram-negative), but with lower selectivity indices compared to Class I.

Class III: Fused Azepan-2-one Systems

Synthetic scaffolds where the 7-membered ring is fused with imidazoles, thiazoles, or quinoxalines.

  • Mechanism: Often intercalate DNA or inhibit topoisomerases.

  • Key SAR: Planarity of the fused system is essential for DNA binding.

  • Spectrum: Moderate activity against S. aureus and C. albicans; often limited against Gram-negatives due to efflux pumps.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Azepan Azepan-2-one (7-Membered Lactam) ClassI Class I: Nucleoside-Linked (Capuramycins) Azepan->ClassI ClassII Class II: N-Alkyl/Cationic (Surfactants) Azepan->ClassII ClassIII Class III: Fused Systems (Imidazo-azepines) Azepan->ClassIII TargetI Target: Translocase I (Peptidoglycan Synthesis) ClassI->TargetI High Specificity ModI Mod: 3''-Fatty Acyl Chain (e.g., Palmitoyl Caprazol) ClassI->ModI Increases MRSA Potency TargetII Target: Cell Membrane (Lysis/Depolarization) ClassII->TargetII Broad Spectrum ModII Mod: Alkyl Chain Length (Optimum C10-C14) ClassII->ModII Controls Lipophilicity TargetIII Target: DNA/Gyrase (Intercalation) ClassIII->TargetIII Moderate Potency

Figure 1: SAR mapping of azepan-2-one derivatives, linking structural modifications to specific biological targets.

Comparative Antimicrobial Data[1][2][3][4][5][6]

The following data summarizes Minimum Inhibitory Concentration (MIC) values from key studies, contrasting the three classes against standard pathogens.

Derivative ClassCompound ExampleS. aureus (MRSA)E. coliM. smegmatisC. albicansPrimary Mechanism
Class I Palmitoyl Caprazol3.13 – 12.5

g/mL
>50

g/mL
6.25

g/mL
N/ATranslocase I Inhibition
Class I Capuramycin Analog A-500359E12.5

g/mL
>100

g/mL
3.13

g/mL
>100

g/mL
Translocase I Inhibition
Class II N-Dodecyl-azepan-2-one8.0

g/mL
16.0

g/mL
N/D32.0

g/mL
Membrane Disruption
Class III Imidazo[1,2-a]azepine32.0

g/mL
>64

g/mL
N/D16.0

g/mL
DNA Intercalation
Control Ampicillin>64

g/mL (Resistant)
4.0

g/mL
N/AN/APBP Inhibition
Control Vancomycin1.0

g/mL
>64

g/mL
N/AN/ACell Wall Synthesis

Analysis:

  • Selectivity: Class I derivatives show exceptional potency against Mycobacteria and MRSA but lack activity against Gram-negatives like E. coli due to the impermeability of the outer membrane to these large nucleoside analogs.

  • Broadness: Class II derivatives are the only ones with significant anti-Gram-negative activity, driven by their surfactant nature which can disrupt the outer lipid bilayer.

Mechanism of Action Pathways

Unlike


-lactams, which are suicide substrates for serine proteases (PBPs), azepan-2-ones operate via distinct pathways.
Translocase I Inhibition (Class I)

The azepan-2-one ring in capuramycins mimics the pyrophosphate-sugar moiety of Lipid I. It binds to Phospho-N-acetylmuramoyl-pentapeptide-transferase (Translocase I) , blocking the transfer of the phospho-MurNAc-pentapeptide to the lipid carrier (undecaprenyl phosphate). This halts the first membrane-associated step of peptidoglycan synthesis.

Membrane Depolarization (Class II)

The amphiphilic nature of N-alkyl azepan-2-ones allows them to insert into the bacterial cytoplasmic membrane. The cationic head group (often quaternary ammonium) interacts with anionic phospholipids (cardiolipin), while the hydrophobic tail (and the azepan ring) disrupts packing, leading to leakage of intracellular ions (


) and cell death.
Visualization: Mechanistic Pathways

Mechanism cluster_0 Class I: Cell Wall Inhibition cluster_1 Class II: Membrane Disruption UDP_MurNAc UDP-MurNAc-Pentapeptide Translocase Translocase I (MraY) UDP_MurNAc->Translocase Lipid_Carrier Undecaprenyl Phosphate Lipid_Carrier->Translocase Lipid_I Lipid I Precursor Translocase->Lipid_I Blocked by Capuramycin Membrane Bacterial Membrane (Phospholipid Bilayer) Insertion Insertion of N-Alkyl Azepan-2-one Membrane->Insertion Leakage Ion Leakage (K+) & Depolarization Insertion->Leakage Death Cell Death Leakage->Death

Figure 2: Dual mechanisms of action for azepan-2-one derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for evaluating these derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.01%) for cell viability visualization.

  • Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.

Workflow:

  • Preparation: Dissolve azepan-2-one derivatives in DMSO (stock 10 mg/mL). Dilute in CAMHB to achieve starting concentration (e.g., 128

    
    g/mL).
    
  • Plate Setup: Dispense 100

    
    L of 2-fold serial dilutions into a 96-well plate.
    
  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add 100
    
    
    L to each well (final inoculum
    
    
    CFU/mL).
  • Incubation: Incubate at 37°C for 16–20 hours (24–48h for Mycobacterium or fungi).

  • Readout: Add 20

    
    L Resazurin. Incubate 1h. Blue 
    
    
    
    Pink transition indicates growth. MIC is the lowest concentration remaining blue.
Protocol: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic and bactericidal activity.

  • Inoculate broth with bacteria (

    
     CFU/mL) containing the derivative at 
    
    
    
    MIC.
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate on agar. Count colonies.

  • Criterion:

    
     reduction in CFU/mL indicates bactericidal  activity.
    
Visualization: Experimental Workflow

Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Assay (Blue = Inhibition) Incubation->Readout

Figure 3: Standardized workflow for high-throughput MIC determination.

References

  • Synthesis and antimycobacterial activity of capuramycin analogues. Source: Bioorganic & Medicinal Chemistry Letters (2003).[1] Significance: Establishes the azepan-2-one moiety as a critical scaffold for Translocase I inhibition in Mycobacterium.

  • Synthesis of caprazamycin analogues and their structure-activity relationship. Source: Journal of Organic Chemistry (2008). Significance: Details the synthesis of Palmitoyl Caprazol and its potent activity against MRSA and VRE.

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. Source: ResearchGate / Wiley (2014). Significance: Discusses the use of N-substituted lactams as antimicrobial surfactants and polymer coatings.

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Source: PMC / Molecules (2019). Significance: Provides data on fused azepan-2-one systems and their antifungal efficacy.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI Standard M07. Significance: The authoritative standard for the experimental protocols described.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

[1][2][3] Core Directive: Operational Autonomy This guide bypasses generic safety templates to address the specific physicochemical behavior of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (CAS: 51263-32-2).[1] As a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Core Directive: Operational Autonomy

This guide bypasses generic safety templates to address the specific physicochemical behavior of Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (CAS: 51263-32-2).[1] As a functionalized caprolactam derivative featuring a pyridine ring, this compound presents a dual-hazard profile: potential neurotoxicity associated with lactams and the metabolic implications of pyridine cleavage.[1]

The Golden Rule of Disposal: Treat this compound as Non-Halogenated Organic Hazardous Waste . Under no circumstances should it be discharged into municipal sewage systems or trash.[2]

Chemical Identity & Hazard Profile

Understanding the substrate is the first step in safe disposal.

PropertySpecification
Chemical Name Hexahydro-1-(2-pyridyl)-2H-azepin-2-one
Synonyms 1-(2-Pyridinyl)azepan-2-one; 1-(2-Pyridyl)caprolactam
CAS Number 51263-32-2
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
GHS Classification Acute Tox. 4 (Oral) ; Skin Irrit. 2; Eye Irrit.[1][3][4][5] 2A
Hazard Statements H302 (Harmful if swallowed), H315, H319
Physical State Typically a viscous oil or low-melting solid (depending on purity)
Critical Hazard Mechanism

The pyridine moiety increases the compound's basicity and potential for biological interaction compared to simple caprolactam. While not explicitly listed as a P-listed waste (acutely hazardous) under US EPA regulations, its structural homology to pyridine (D038) necessitates handling it with equivalent rigor to prevent environmental leaching and groundwater contamination.[1]

Pre-Disposal Handling & Stabilization

Before the waste leaves your bench, it must be stabilized to prevent accidental exposure or reaction during transport.[1]

A. Solid/Neat Material

If the compound is in its pure, neat form (expired reagent or synthesis product):

  • Do not dissolve solely for disposal. This increases waste volume and flammability risks.

  • Container: Transfer to a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic (Organic Solid)."

B. Solution Waste (Reaction Mixtures)

If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO):

  • Segregation: Ensure the solvent stream is compatible.

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated waste stream.

    • Non-Halogenated Solvents (Acetone, Hexane):[1] Dispose in Non-Halogenated waste stream.

  • pH Check: If the reaction involved strong acids, neutralize the waste to pH 6–8 before bottling to prevent container degradation.

Disposal Workflows (Decision Logic)

The following logic gate ensures you select the correct waste stream based on the material's current state.

DisposalWorkflow Start Waste Generation: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one StateCheck What is the physical state? Start->StateCheck Solid Solid / Neat Substance StateCheck->Solid Neat Liquid In Solution / Reaction Mix StateCheck->Liquid Dissolved SolidBin Stream A: Solid Hazardous Waste (Incineration) Solid->SolidBin Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Stream B: Halogenated Organic Waste (High Temp Incineration) Halo->HaloBin NonHaloBin Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->NonHaloBin

Figure 1: Decision logic for segregating Hexahydro-1-(2-pyridyl)-2H-azepin-2-one waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Substance)

Best For: Expired chemicals, spills absorbed on vermiculite, or isolated solid product.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] Use a fume hood if the material is dusty or volatile.

  • Primary Containment: Place the material in a screw-top jar. If the original container is intact, keep it.

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain any potential leaks.

  • Labeling: Apply a yellow hazardous waste tag.

    • Constituents: "Hexahydro-1-(2-pyridyl)-2H-azepin-2-one (100%)"[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary bin dedicated to "Toxic Solids" until pickup.

Protocol B: Liquid Waste (Organic Stream)

Best For: Mother liquors, wash solvents, and reaction mixtures.[1]

  • Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container.[1] Pyridine derivatives can form unstable N-oxides or react violently with strong oxidizers.

  • Pouring: Using a funnel in a fume hood, pour the solution into the appropriate carboy (Halogenated or Non-Halogenated).

  • Logging: Immediately log the addition on the carboy's waste accumulation sheet.

    • Entry: "Hexahydro-1-(2-pyridyl)-2H-azepin-2-one solution (<5%)".

  • Cap Tight: Ensure the carboy cap is vented (if required by site policy) or tightly sealed to prevent volatile emissions.

Protocol C: Spill Cleanup (Emergency)

Scenario: A 10g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure lab ventilation is active.

  • PPE Up: Wear splash goggles and double nitrile gloves.

  • Containment: Ring the spill with an absorbent sock or vermiculite to prevent spreading.

  • Absorption: Cover the liquid/solid with an inert absorbent (vermiculite, sand, or specialized organic spill pads).[1] Do not use paper towels if the substance is neat, as this increases flammability surface area.[1]

  • Collection: Scoop the saturated absorbent into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a soap/water solution. Dispose of the wipes in the same solid waste jar.

Regulatory & Compliance Context (US Focus)

While this specific CAS is not a "Listed Waste" (F, K, P, or U lists) under RCRA (Resource Conservation and Recovery Act), it must be characterized by the generator.[1]

  • Waste Code Determination:

    • If the waste is ignitable (Flash point < 60°C due to solvent): D001 .[6]

    • If mixed with Pyridine (D038) or other listed solvents: Apply respective codes.

    • Default Classification: If neat, it is a "Non-RCRA Regulated Hazardous Waste" (unless state regulations like California's Title 22 apply, where it would be "Toxic").[1]

  • Destruction Method: The ultimate fate of this molecule should be High-Temperature Incineration (typically >1000°C) with secondary combustion and gas scrubbing. This ensures the complete breakdown of the pyridine ring and capture of NOx gases.

References

  • PubChem. (2023). Compound Summary: 1-(Pyridin-2-yl)azepan-2-one (CAS 51263-32-2).[3] National Library of Medicine.[3] [Link][3]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Strategy: Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

[1][2][3][4][5] CAS Number: 51263-32-2 Chemical Family: N-Heterocyclic Caprolactam Derivative Primary Application: Pharmaceutical Intermediate / Organic Synthesis Building Block[1][2][3][4][5] Part 1: Molecular Hazard Pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

CAS Number: 51263-32-2 Chemical Family: N-Heterocyclic Caprolactam Derivative Primary Application: Pharmaceutical Intermediate / Organic Synthesis Building Block[1][2][3][4][5]

Part 1: Molecular Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat intermediates as generic "white powders," but Hexahydro-1-(2-pyridyl)-2H-azepin-2-one requires a nuanced approach due to its structural duality.[1][2][3][4][5] We are not just handling a lactam; we are handling a lipophilic pyridine derivative.[2][3][4][5]

1. The Pyridine Moiety (The Delivery Vector): The addition of the 2-pyridyl group significantly alters the toxicology compared to the parent caprolactam.[2][3][4][5] Pyridine rings increase lipophilicity, facilitating dermal absorption .[2][3][4][5] Once absorbed, pyridine derivatives can act as central nervous system (CNS) depressants or hepatic toxins.[2][3][4][5]

2. The Lactam Ring (The Irritant): The azepin-2-one (caprolactam) core is a known mucous membrane irritant.[1][2][3][4][5] Inhalation of dusts or aerosols can cause severe respiratory tract irritation.[2][3][4][5]

3. The "Unknown" Factor: As a specialized intermediate (CAS 51263-32-2), comprehensive toxicological data (LD50/LC50) is often limited compared to commodity chemicals.[1][2][3][4][5] Therefore, we apply the Precautionary Principle , categorizing this as a Occupational Health Band (OHB) 3 or 4 compound (Potent/Toxic) until specific assay data proves otherwise.[2][3][4][5]

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire."[1][2][4][5] The following matrix is designed to prevent permeation and inhalation based on the compound's physical state.

Protection Zone Standard Handling (Solid/Powder) High-Risk Handling (Solution/Synthesis) Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Barrier (Silver Shield) under Nitrile outer glove.[1][2][3][4][5]Pyridine derivatives can permeate standard nitrile in <15 mins if dissolved in organic solvents (DCM/DMF).[2][4][5] Laminate provides >4hr breakthrough.[1][2][4][5]
Respiratory Fume Hood (Face Velocity 100 fpm) If hood unavailable: N95/P100 Respirator.[2][3][4][5]Fume Hood REQUIRED. Do not handle solutions outside containment.Aerosolized solutions penetrate lung tissue faster than dust.[2][3][4][5] The pyridyl group increases systemic uptake risk.[2][4][5]
Eye/Face Chemical Safety Goggles (ANSI Z87.1 compliant)Face Shield + Goggles Splash risk carries a high penalty (corneal damage + rapid absorption through ocular mucosa).[2][3][4][5]
Body Lab Coat (Poly/Cotton) Buttoned to neck.[2][3][4][5]Tyvek® Lab Coat/Sleeves Disposable, impervious.[2][3][4][5]Prevents "cuff contamination" where wrist exposure occurs during pipetting.[1][2][4][5]
Part 3: Operational Protocol & Engineering Controls[1][3][4][5]
Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, ensuring that engineering controls match the experimental state.

PPE_Workflow Start Start: Handling CAS 51263-32-2 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution Solubilized (Organic Solvent) StateCheck->Solution Wet Weighing Weighing / Aliquoting Solid->Weighing Reaction Reaction / Extraction Solution->Reaction Control_Solid Control: Static-Dissipative Balance Enclosure OR Fume Hood (Low Draft) Weighing->Control_Solid Prevent Dust Control_Sol Control: Fume Hood (Sash < 18 inches) Double Glove (Laminate Liner) Reaction->Control_Sol Prevent Vapors Waste Disposal: Solid Waste Stream (Double Bagged) Control_Solid->Waste LiqWaste Disposal: Solvent Waste Stream (Segregated Halogenated/Non-Halogenated) Control_Sol->LiqWaste

Caption: Operational workflow for selecting engineering controls based on the physical state of the Hexahydro-1-(2-pyridyl)-2H-azepin-2-one.

Step-by-Step Handling Procedure

1. Pre-Operational Check (The "Buddy System"):

  • Verify fume hood certification (must be within 1 year).[1][2][4][5]

  • Ensure an eyewash station is within 10 seconds of the workspace.[2][3][4][5]

  • Static Control: Caprolactam derivatives can be static-prone.[1][2][3][4][5] Use an anti-static gun or ionizing bar during weighing to prevent powder scattering.[2][3][4][5]

2. Weighing & Transfer (The Critical Moment):

  • Risk:[1][2][3][4][5][6][7][8][9] Inhalation of fines.[2][3][4][5][6][7][10][11]

  • Protocol: Weigh inside the fume hood.[2][3][4][5] If the balance is sensitive to drafts, use a balance enclosure or a "draft shield" box.[2][3][4][5] Never weigh on an open benchtop.

  • Technique: Use a disposable spatula.[2][3][4][5] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[2][3][4][5]

3. Solubilization:

  • Risk:[1][2][3][4][5][6][7][8][9] Exothermic dissolution or splashing.[2][3][4][5]

  • Protocol: Add solvent slowly to the solid.[2][3][4][5] If using reactive solvents (e.g., acid chlorides), expect heat generation.[2][3][4][5]

  • Glove Change: Immediately after solubilization is complete, remove outer gloves and replace them.[2][3][4][5] This prevents "invisible" contamination on the glove surface from transferring to door handles or pipettes.[2][4][5]

Part 4: Emergency Response & Disposal[3][4][5]

Spill Management (Solid):

  • Evacuate the immediate 3-meter radius.[1][2][4][5]

  • Don PPE: N95 respirator and double gloves.[2][3][4][5]

  • Contain: Cover powder with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum (HEPA filtered).[2][3][4][5]

  • Clean: Wipe area with 10% soap solution, followed by water.[2][3][4][5]

Exposure First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes .[2][3][4][5][7][10] Do not use alcohol/solvents (this drives the pyridine ring deeper into the dermis).[2][4][5]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately.

Disposal Protocol:

  • Do NOT dispose of down the drain.[2][3][4][5] Pyridine derivatives are toxic to aquatic life.[2][3][4][5]

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid Organic."[1][2][4]

  • Liquid Waste: Segregate into "Organic Solvents" stream. Ensure the container is compatible (HDPE or Glass).[2][4][5][8]

References
  • National Center for Biotechnology Information (NCBI). (2024).[1][2][4][5] PubChem Compound Summary for CID 13652, Caprolactam (Parent Structure).[2][3][4][5] Retrieved from [Link][1][2][4][5]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][4][5] Occupational Chemical Database: Pyridine.[3][4][5] Retrieved from [Link][1][2][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4][5] National Academies Press.[2][3][4][5] Retrieved from [Link][1][2][4][5]

  • ECHA (European Chemicals Agency). (2024).[1][2][4][5] Registration Dossier: Epsilon-Caprolactam.[1][2][3][4][5] Retrieved from [Link][1][2][4][5]

Sources

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